Dolutegravir-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19F2N3O5 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(3S,7R)-7-deuterio-N-[dideuterio-(2,4-difluorophenyl)methyl]-11-hydroxy-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D |
InChI Key |
RHWKPHLQXYSBKR-FCNOLGEFSA-N |
Isomeric SMILES |
[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NC([2H])([2H])C4=C(C=C(C=C4)F)F)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dolutegravir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Dolutegravir-d6, an isotopically labeled version of the potent HIV integrase inhibitor, Dolutegravir. This document details a proposed synthetic pathway based on established chemical transformations, outlines purification strategies, and presents methods for analytical characterization. The information is intended to assist researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction
Dolutegravir is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. Isotopic labeling, specifically with deuterium, is a valuable tool in drug development. This compound, where six hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its chemical structure is identical to Dolutegravir, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent drug in biological matrices.
The designated positions for deuterium labeling in this compound are on the methyl group, the methine group at position 4, and the methylene group of the difluorobenzyl moiety. This guide outlines a synthetic approach to introduce these deuterium atoms via deuterated intermediates.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by adapting established routes for the non-labeled compound, utilizing deuterated starting materials. The key deuterated intermediates required are (R)-3-amino-1-butanol-d4 and 2,4-difluorobenzylamine-d2. A schematic of the proposed synthetic pathway is presented below, followed by detailed experimental protocols for the synthesis of these intermediates and the final product.
Caption: Proposed synthetic workflow for this compound.
Synthesis of Key Deuterated Intermediates
2.1.1. Synthesis of (R)-3-amino-1-butanol-d4
The introduction of four deuterium atoms onto (R)-3-amino-1-butanol can be accomplished through a two-step process starting from (R)-3-aminobutanoic acid.
Step 1: Deuterium Exchange of (R)-3-Aminobutanoic Acid
The acidic protons at the α-position and the exchangeable proton at the β-amino group of (R)-3-aminobutanoic acid can be exchanged for deuterium by treatment with a deuterium source under basic or acidic conditions. A common method involves heating the amino acid in D₂O with a catalytic amount of a base like sodium deuteroxide. To achieve deuteration at the C3 proton, a more robust method such as a reversible retro-Michael/Michael addition sequence under deuterating conditions might be necessary, though this can be complex. A more straightforward, albeit potentially less selective, approach is acid-catalyzed exchange in D₂O/DCl at elevated temperatures.
Step 2: Reduction of (R)-3-Aminobutanoic acid-d₄ to (R)-3-amino-1-butanol-d4
The resulting deuterated carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent. Lithium aluminum deuteride (LiAlD₄) is a suitable reagent for this transformation, as it will not exchange the deuterium atoms already incorporated. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol (Proposed):
-
(R)-3-Aminobutanoic acid-d₄ Synthesis: (R)-3-aminobutanoic acid is dissolved in D₂O containing a catalytic amount of NaOD. The mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange at the α-carbon. The solvent is then removed under reduced pressure. This process is repeated multiple times to ensure high deuterium incorporation.
-
Reduction to (R)-3-amino-1-butanol-d4: The dried (R)-3-aminobutanoic acid-d₄ is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C, and a solution of LiAlD₄ in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched with D₂O followed by an aqueous workup to yield (R)-3-amino-1-butanol-d4.
2.1.2. Synthesis of 2,4-difluorobenzylamine-d2
The deuteration of the benzylic position can be achieved by the reduction of 2,4-difluorobenzonitrile using a deuterium source.
Experimental Protocol (Proposed):
-
Reductive Deuteration of 2,4-Difluorobenzonitrile: 2,4-difluorobenzonitrile is dissolved in a suitable solvent such as THF. A deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in the presence of a Lewis acid, is added to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction proceeds to reduce the nitrile to the primary amine with deuterium incorporation at the benzylic position. An alternative method involves catalytic deuteration using deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C).
Assembly of this compound
With the deuterated intermediates in hand, the final assembly of this compound follows established synthetic routes for the non-deuterated analogue.
Experimental Protocol (Proposed):
-
Cyclization: The pyridone intermediate is reacted with the synthesized (R)-3-amino-1-butanol-d4 in a suitable solvent, such as acetonitrile, often in the presence of an acid catalyst like acetic acid, at elevated temperatures to form the tricyclic intermediate-d4.
-
Amide Coupling: The carboxylic acid of the tricyclic intermediate-d4 is activated, for example with a coupling reagent like HATU or by conversion to an acid chloride. The activated intermediate is then reacted with 2,4-difluorobenzylamine-d2 to form the amide bond, yielding this compound.
Purification Methods
Purification of the final this compound compound is crucial to ensure high purity for its use as an internal standard. The primary methods employed are crystallization and preparative chromatography.
Crystallization
Crystallization is a highly effective method for purifying Dolutegravir, typically as its sodium salt.
Experimental Protocol (Crystallization of this compound Sodium Salt):
-
Crude this compound is dissolved in a suitable solvent system, such as a mixture of 1-butanol and methanol, at an elevated temperature (e.g., 70-80 °C) to form a clear solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
A solution of sodium hydroxide in methanol is added to the filtrate at a controlled temperature to induce precipitation of the sodium salt.
-
The mixture is stirred for several hours to allow for complete crystallization.
-
The crystalline solid is collected by filtration, washed with a suitable solvent like 1-butanol, and dried under vacuum to yield pure this compound sodium salt.
Preparative High-Performance Liquid Chromatography (HPLC)
For very high purity requirements or for the removal of closely related impurities, preparative HPLC is a powerful technique.
Experimental Protocol (Preparative HPLC):
A reversed-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution program is generally employed to achieve optimal separation. The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.
Table 1: Summary of Purification Parameters
| Parameter | Crystallization | Preparative HPLC |
| Principle | Solubility Difference | Differential Partitioning |
| Typical Solvent/Mobile Phase | 1-Butanol/Methanol | Acetonitrile/Water with buffer |
| Stationary Phase | Not Applicable | Reversed-Phase (e.g., C18) |
| Typical Purity Achieved | >99.5% | >99.9% |
| Scale | Gram to Kilogram | Milligram to Gram |
| Advantages | Cost-effective, scalable | High resolution, removes close impurities |
| Disadvantages | May not remove all impurities | More expensive, lower throughput |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound and to quantify any impurities. Both reversed-phase and chiral HPLC methods are relevant.
Table 2: Typical HPLC Purity Analysis Parameters
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Column | C8 or C18, e.g., Kromasil C8 (150 x 4.6 mm, 5 µm) | Chiralpak IF-3 or Lux cellulose-4 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Acetonitrile/Water/Orthophosphoric acid (980:40:2 v/v/v)[2] |
| Mobile Phase B | Methanol | - |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[2] |
| Detection | UV at 240-260 nm | UV at 254 nm |
| Purpose | Purity assessment, quantification of process-related impurities | Quantification of stereoisomers (enantiomers and diastereomers) |
Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the molecular weight of this compound and to verify the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ²H (Deuterium) NMR can be used to directly observe the signals of the incorporated deuterium atoms.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Dolutegravir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Dolutegravir-d6, a deuterated isotopologue of the potent anti-HIV agent Dolutegravir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analysis.
Chemical Identity and Properties
This compound is a stable isotope-labeled version of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The deuterium labeling makes it a valuable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Dolutegravir.
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Reference |
| Chemical Name | (4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-4-d-9-carboxamide | [1][3] |
| CAS Number | 1407166-95-3 | [1] |
| Molecular Formula | C₂₀H₁₃D₆F₂N₃O₅ | [1] |
| Molecular Weight | 425.42 g/mol | [1] |
| Accurate Mass | 425.167 | [4] |
| Storage Temperature | -20°C | [2] |
Physical Properties
The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Dolutegravir.
| Property | Value | Reference |
| Appearance | White to light yellow powder (for Dolutegravir) | [5] |
| Solubility (for Dolutegravir) | Soluble in DMSO (2.5 mg/ml) and Dimethylformamide (5 mg/ml). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers. | [6] |
| Melting Point (for Dolutegravir) | 190-193°C | [5] |
| pKa (for Dolutegravir) | 8.2 | [5] |
| LogP (for Dolutegravir) | 2.2 | [5] |
Chemical Structure
The chemical structure of this compound, indicating the positions of the deuterium atoms, is presented below.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not extensively published, the methodologies employed for Dolutegravir are directly applicable. The primary difference in analytical methods lies in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.
Synthesis of Dolutegravir (Analogous for this compound)
The synthesis of Dolutegravir has been approached through various routes. A common strategy involves the construction of the pyridone ring system followed by cyclization and subsequent amidation.[4][7][8] A generalized synthetic scheme is depicted below. The synthesis of this compound would require the use of deuterated starting materials, such as deuterated 3-amino-1-butanol and deuterated 2,4-difluorobenzylamine.
Caption: Generalized Synthetic Pathway for Dolutegravir.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the quantification of Dolutegravir in various matrices.[1][2][3] A typical HPLC-UV method can be adapted for this compound, as the deuterium labeling does not significantly alter its chromatographic behavior or UV absorbance.
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile).[2]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., formic acid and ammonium acetate in water) and an organic solvent (e.g., acetonitrile).[2]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying Dolutegravir in biological matrices due to its high sensitivity and specificity.[5][9][10] this compound is an ideal internal standard for this application.
Sample Preparation: The sample preparation is similar to that for HPLC analysis, often involving protein precipitation.[9]
LC-MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Mass Transitions (MRM):
-
Dolutegravir: Precursor ion (m/z) 420.1 -> Product ion (m/z) [e.g., 277.1, 136.0].[9]
-
This compound (Internal Standard): The precursor ion will be shifted by +6 Da (m/z ~426.1). The product ions may or may not be shifted depending on the fragmentation pattern.
-
Caption: Experimental Workflow for LC-MS/MS Analysis.
Determination of Isotopic Purity
The isotopic purity of this compound is crucial for its use as an internal standard. High-resolution mass spectrometry (HRMS) is the method of choice for this determination.[11]
Methodology:
-
A solution of this compound is infused directly or analyzed by LC-HRMS.
-
The mass spectrometer is operated in high-resolution mode to resolve the isotopic peaks.
-
The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d5), and fully deuterated (d6) species are measured.
-
The isotopic purity is calculated based on the ratio of the intensity of the d6 peak to the sum of the intensities of all isotopic peaks. Corrections for the natural abundance of isotopes should be applied for accurate determination.[12]
Spectroscopic Data
Spectroscopic data for Dolutegravir provides a reference for the characterization of this compound.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of Dolutegravir shows characteristic peaks for the aromatic and aliphatic protons.[13][14] In this compound, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals corresponding to the carbon skeleton of the molecule.[14]
-
Mass Spectrometry: The mass spectrum of Dolutegravir shows a protonated molecule [M+H]⁺ at m/z 420.1.[13][14] For this compound, this peak would be observed at m/z ~426.1.
This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with relevant experimental methodologies. For specific applications, further method development and validation are recommended.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Dolutegravir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolic stability of Dolutegravir-d6 (DTG-d6), a deuterated isotopologue of the potent HIV-1 integrase inhibitor, Dolutegravir (DTG). While data specific to the d6 variant is limited, its metabolic profile is anticipated to be nearly identical to that of the parent compound, as deuterium substitution is typically engineered at sites not susceptible to metabolism to prevent kinetic isotope effects. This document will focus on the established metabolic pathways and stability of Dolutegravir, providing a robust framework for understanding its deuterated analogue.
Introduction to Dolutegravir Metabolism
Dolutegravir is primarily eliminated through metabolism, a process dominated by glucuronidation with a secondary contribution from oxidation.[1][2] The principal enzyme responsible for its biotransformation is UDP-glucuronosyltransferase 1A1 (UGT1A1), which catalyzes the formation of an inactive ether glucuronide.[3][4] A smaller fraction of Dolutegravir is metabolized by cytochrome P450 3A4 (CYP3A4).[3][4] Minor metabolic pathways involving UGT1A3 and UGT1A9 have also been identified.[3][5] Unchanged Dolutegravir is the main component found in plasma, indicating minimal presystemic clearance.[1][2]
The primary metabolite is the ether glucuronide, which accounts for a significant portion of the excreted dose in urine.[1][2] Oxidative metabolites formed by CYP3A4 represent a minor biotransformation pathway.[1][2]
Metabolic Pathways of Dolutegravir
The metabolic fate of Dolutegravir is well-characterized, involving two primary enzymatic systems.
-
Major Pathway (Glucuronidation): UGT1A1 is the key enzyme, responsible for conjugating Dolutegravir to form an ether glucuronide metabolite (M1).[1][3] This is the most significant clearance pathway for the drug.
-
Minor Pathway (Oxidation): CYP3A4 mediates the oxidation of Dolutegravir, leading to the formation of a benzylic hydroxylated metabolite (M2) and its subsequent products.[1][6]
-
Other Pathways: Studies have also noted minor roles for UGT1A3, UGT1A9, and more recently, CYP1A1 and CYP1B1 in forming other minor metabolites, particularly under conditions of enzyme induction (e.g., smoking).[3][6]
Quantitative Analysis of In Vitro Stability
Table 1: Summary of In Vitro Metabolic Parameters for Dolutegravir
| System | Parameter | Value | Reference |
|---|---|---|---|
| Fresh Rat Hepatocytes | Intrinsic Clearance (CLint) | 25 mL/min/kg | [7] |
| Fresh Rat Hepatocytes | Half-life (t½) | 268 minutes | [7] |
| Human Plasma (in vivo) | Terminal Half-life (t½) | ~14-15.6 hours |[1][10] |
Note: In vivo data is provided for context. In vitro half-life is typically shorter due to concentrated enzyme systems.
Experimental Protocol: Microsomal Stability Assay
The following is a generalized protocol for assessing the metabolic stability of a test article like this compound using human liver microsomes (HLM). This procedure is designed to measure the rate of disappearance of the parent compound over time.
4.1. Materials and Reagents
-
Test Compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution
-
Magnesium Chloride (MgCl₂)
-
Stopping Reagent (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
Positive Control Compounds (e.g., Testosterone, Verapamil)
-
96-well incubation plates and analytical plates
4.2. Experimental Workflow
The workflow involves preparing the incubation mixture, initiating the metabolic reaction, stopping it at various time points, and analyzing the remaining compound concentration.
4.3. Detailed Procedure
-
Preparation: Thaw pooled HLM on ice. Prepare the incubation buffer (Phosphate buffer with MgCl₂). Dilute the HLM to the desired concentration (e.g., 0.5-1.0 mg/mL) in the buffer.[6][11]
-
Incubation Setup: Add the HLM solution to wells of a 96-well plate. Add the test compound (this compound) to a final concentration of typically 1 µM.[11] Include negative controls (without NADPH) and positive controls.[6][12]
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[12][13] Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).[6][11] The time of addition is t=0.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard.[11][12]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the precipitated microsomal protein.[6][13]
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of this compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
Conclusion
The in vitro metabolic profile of Dolutegravir is well-established, showing moderate clearance primarily driven by UGT1A1-mediated glucuronidation, with a minor contribution from CYP3A4-mediated oxidation. This compound is expected to exhibit a nearly identical stability profile. The provided experimental framework offers a robust method for confirming the metabolic stability of this compound and other novel compounds, providing critical data for drug development and pharmacokinetic modeling.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. In vitro assessment of the potential for dolutegravir to affect hepatic clearance of levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
Commercial Availability and Suppliers of Dolutegravir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection. For researchers and drug development professionals, the stable isotope-labeled analogue, Dolutegravir-d6, is an indispensable tool, primarily utilized as an internal standard in bioanalytical methods for pharmacokinetic and toxicokinetic studies. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and the technical specifications of the available products. Furthermore, it details a common experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Commercial Suppliers and Product Specifications
A comprehensive search has identified several commercial suppliers of this compound. The compound is available in both its free acid form and as a sodium salt. The choice between these forms depends on the specific requirements of the analytical method, such as solubility and stability in different matrices. The following tables summarize the key quantitative data for this compound and its sodium salt available from various suppliers.
Table 1: Commercial Suppliers of this compound (Free Acid Form)
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma Limited | - | 1407166-95-3 | C₂₀H₁₃D₆F₂N₃O₅ | 425.42 | Accompanied by a Certificate of Analysis.[1] |
| VIVAN Life Sciences | VLDL-00533 | 1407166-95-3 | C₂₀H₁₂D₆F₂N₃O₅Na | 447.4 | Provides CoA, MASS, NMR, and HPLC data.[2] |
| United States Biological | 447650 | 1407166-95-3 | C₂₀H₁₃D₆F₂N₃O₅ | 425.42 | Highly Purified Grade.[3] |
| LGC Standards | TRC-A609545 | 1407166-95-3 | C₂₀H₁₃D₆F₂N₃O₅ | 425.167 | - |
| Pharmaffiliates | PA STI 036151 | 1407166-95-3 | C₂₀H₁₃D₆F₂N₃O₅ | 425.42 | Storage at 2-8°C.[4] |
| MedChemExpress | - | - | - | - | Available for quotation.[5] |
| Biotech Hub Africa | - | - | - | - | Available in 500 µg packaging.[6] |
Table 2: Commercial Suppliers of this compound (Sodium Salt Form)
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Smolecule | S15751091 | - | C₂₀H₁₈F₂N₃NaO₅ | 447.4 | - |
| VIVAN Life Sciences | VLDL-01866 | 1051375-19-9 | C₂₀H₁₂D₆F₂N₃NaO₅ | 447.4 | Provides CoA, MASS, NMR, and HPLC data.[7] |
Experimental Protocol: Quantification of Dolutegravir in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Dolutegravir in biological matrices. The following is a detailed methodology for a typical LC-MS/MS bioanalytical assay.
Materials and Reagents
-
Dolutegravir reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (K2EDTA as anticoagulant)
Preparation of Solutions
-
Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Dolutegravir reference standard in an appropriate solvent (e.g., methanol or DMSO).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent.
-
Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a suitable solvent to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.[8]
Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of human plasma (calibration standard, QC sample, or unknown sample), add 120 µL of the internal standard spiking solution (10 ng/mL this compound in acetonitrile).[8]
-
Vortex the mixture for 2 minutes at 1500 rpm to precipitate plasma proteins.
-
Centrifuge the samples at 2655 x g for 5 minutes to pellet the precipitated proteins.[8]
-
Transfer a 20 µL aliquot of the supernatant to a new tube.
-
Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid and mix well.[8]
-
Inject the final mixture into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Dolutegravir in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Dolutegravir quantification.
Conclusion
This compound is readily available from a variety of commercial suppliers, primarily for use as an internal standard in bioanalytical assays. The information provided in this guide, including supplier details, product specifications, and a detailed experimental protocol, is intended to assist researchers, scientists, and drug development professionals in the procurement and application of this essential research tool. The use of a stable isotope-labeled internal standard like this compound is critical for the development of robust, accurate, and precise analytical methods required for pharmacokinetic and clinical studies.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. wjpr.net [wjpr.net]
- 3. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Validation and clinical application of a novel LC-MS method for quantification of dolutegravir in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Dolutegravir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Dolutegravir-d6, a deuterated analog of the potent HIV-1 integrase inhibitor, Dolutegravir. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this material for research and development purposes. This guide outlines the key analytical tests performed, details the experimental methodologies, and provides a visual representation of the analytical workflow.
Data Presentation: Summary of a Representative Certificate of Analysis
The following table summarizes the typical quantitative data found on a Certificate of Analysis for a deuterated Dolutegravir standard, such as Dolutegravir-d3, which serves as a close proxy for this compound.[1] This data is essential for assessing the material's suitability for its intended application.
| Test Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥ 98.0% | 99.7% |
| Isotopic Purity | >98% atom D | Conforms |
| Molecular Formula | C₂₀H₁₆D₃F₂N₃O₅ | Conforms |
| Molecular Weight | 422.40 g/mol | Conforms |
| Identity (by ¹H-NMR) | Consistent with structure | Conforms |
| Identity (by ESI-MS) | Consistent with structure | Conforms |
Experimental Protocols
The characterization of this compound relies on a suite of sophisticated analytical techniques to confirm its identity, purity, and isotopic enrichment. The methodologies for the key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2][3][4] A typical RP-HPLC method for Dolutegravir analysis involves the following:
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separation.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M phosphate buffer pH 6.2) and an organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile and water.[3]
-
Flow Rate : Typically maintained around 1.0 mL/min.[3]
-
Detection : UV detection is commonly performed at a wavelength of approximately 260 nm, where Dolutegravir exhibits strong absorbance.[2]
-
Procedure : A solution of the this compound standard is prepared in a suitable solvent and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of a compound, and for determining the level of isotopic enrichment in a deuterated standard.[2][5][6][7]
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[6]
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be approximately 426.43 m/z.
-
Procedure for Isotopic Purity : The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the percentage of the desired deuterated species (d6) and to identify the presence of less-deuterated (d0 to d5) or over-deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the specific positions of deuterium incorporation.[8][9]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d6.
-
¹H-NMR : In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended positions.
-
¹³C-NMR : The carbon-13 NMR spectrum can also be used to confirm the overall carbon skeleton of the molecule.
-
2D-NMR : Advanced 2D-NMR techniques like COSY and HSQC can be employed for more detailed structural assignment and to confirm the connectivity of atoms within the molecule.
Visualizations
Analytical Workflow for Purity and Identity Confirmation of this compound
Caption: Analytical workflow for this compound characterization.
Mechanism of Action of Dolutegravir
Dolutegravir is an integrase strand transfer inhibitor (INSTI).[10][11][12][13] It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.[10][11]
Caption: Dolutegravir's mechanism of action.
References
- 1. esschemco.com [esschemco.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy for Metabolomics Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Storage and Handling of Dolutegravir-d6
This guide provides an in-depth overview of the recommended storage and handling procedures for Dolutegravir-d6, a deuterated analog of the HIV-1 integrase strand transfer inhibitor, Dolutegravir. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound for experimental use.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1407166-95-3[1][2][3] |
| Molecular Formula | C₂₀H₁₃D₆F₂N₃O₅[1] |
| Molecular Weight | 425.42 g/mol [1] |
| Synonyms | (4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-4-d-9-carboxamide[1][3] |
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions and known stability information, primarily based on data for Dolutegravir, which is expected to have similar stability to its deuterated counterpart.
| Condition | Temperature | Duration | Notes |
| Long-term Storage (Solid) | -20°C[1] | ≥ 4 years (for non-deuterated form)[6] | Store in a tightly sealed container, protected from light and moisture. |
| Shipping | Ambient | Not specified | Shipped as a crystalline solid. |
| Solution Storage | Not Recommended | Aqueous solutions should not be stored for more than one day.[6] | If necessary to prepare stock solutions, use anhydrous organic solvents like DMSO or DMF and store at -20°C for short periods. |
Solubility:
-
DMSO: 2.5 mg/mL[6]
-
DMF: 5 mg/mL[6]
-
Ethanol: Slightly soluble[6]
-
Aqueous Buffers: Sparingly soluble[6]
For maximum solubility in aqueous buffers, it is recommended to first dissolve Dolutegravir in DMF and then dilute with the aqueous buffer of choice.[6]
Handling and Safety Precautions
This compound should be handled by personnel trained in handling potent pharmaceutical compounds. The following precautions are based on the safety data sheets (SDS) for Dolutegravir and its sodium salt.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. |
| Dispensing | For maximum recovery of the product, centrifuge the original vial before removing the cap.[1] |
| Spills | In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and collect it in a sealed container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. The following protocols, adapted from studies on Dolutegravir, can be applied to assess the stability of this compound.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C8 or C18 column with a gradient elution using a mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[4] Detection is typically performed using a UV detector at approximately 240-260 nm.[4]
Stress Conditions
The following are common stress conditions applied in forced degradation studies as per ICH guidelines:
-
Acid Hydrolysis:
-
Protocol: Dissolve this compound in a suitable diluent and add an equal volume of an acid solution (e.g., 0.1 M HCl). Heat the solution at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Protocol: Dissolve this compound in a suitable diluent and add an equal volume of a basic solution (e.g., 0.1 M NaOH). Maintain the solution at a specified temperature for a defined period. Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Protocol: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature for a set time.
-
-
Thermal Degradation:
-
Protocol: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration (e.g., 24 hours).[7]
-
-
Photolytic Degradation:
-
Protocol: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Mechanism of Action and Logical Workflows
Mechanism of Action of Dolutegravir
Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir blocks the strand transfer step of proviral DNA integration into the host cell genome. This effectively prevents the virus from establishing a chronic infection in the host cell.
Caption: Mechanism of action of this compound as an HIV integrase inhibitor.
Recommended Storage and Handling Workflow
The following diagram outlines the logical workflow for the proper storage and handling of this compound from receipt to use.
Caption: Recommended workflow for the storage and handling of this compound.
References
Solubility Profile of Dolutegravir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dolutegravir-d6 in various solvents. The data presented herein is essential for researchers and professionals involved in the development and formulation of therapeutic agents.
Quantitative Solubility Data
The following table summarizes the known solubility of Dolutegravir in different solvents. This information is critical for the preparation of stock solutions and formulations for preclinical and clinical studies.
| Solvent | Solubility (mg/mL) | Description |
| Dimethyl Sulfoxide (DMSO) | 2.5[1] and 83[2] | Soluble[1] |
| Dimethylformamide (DMF) | 5[1] | Soluble[1] |
| Methanol | - | Freely Soluble[3] |
| Acetonitrile | - | Soluble[3] |
| Ethanol | - | Slightly Soluble[1] |
| Water | - | Slightly Soluble[3] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.20[1] | Sparingly Soluble in aqueous buffers[1] |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The determination of equilibrium solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., DMSO, water, buffer)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot using a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
The Pivotal Role of Dolutegravir-d6 in Advancing Pharmacokinetic Research
A comprehensive analysis for researchers and drug development professionals.
The landscape of antiretroviral therapy has been significantly shaped by the development of potent drugs like Dolutegravir. To rigorously evaluate its behavior in the human body—a cornerstone of drug development and therapeutic monitoring—highly accurate and precise bioanalytical methods are imperative. In this context, stable isotope-labeled internal standards have become the gold standard in quantitative mass spectrometry. This guide delves into the critical role of Dolutegravir-d6, a deuterated form of the parent drug, in pharmacokinetic studies, providing a technical overview of its application, the methodologies it enhances, and the principles that underscore its utility.
The Principle of Stable Isotope Dilution: Why this compound is an Ideal Internal Standard
In pharmacokinetic studies, the primary objective is to accurately quantify the concentration of a drug in a biological matrix, such as plasma or tissue, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (whereby components of the biological sample can suppress or enhance the ionization of the analyte), and fluctuations in instrument performance.
To counteract these potential sources of error, an internal standard (IS) is added at a known concentration to all samples, including calibration standards, quality controls, and the unknown study samples. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout the analytical process. This is where stable isotope-labeled compounds, such as this compound, excel. By replacing some of the hydrogen atoms in the Dolutegravir molecule with their heavier isotope, deuterium, this compound is chemically identical to the unlabeled drug but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical identity ensures that any variations in the analytical process affect both compounds equally.
Experimental Protocols: A Guide to Bioanalytical Methodologies
The successful implementation of this compound in pharmacokinetic studies hinges on robust and validated experimental protocols. Below are detailed methodologies commonly employed for the quantification of Dolutegravir in biological matrices.
1. Sample Preparation
The initial step involves the extraction of Dolutegravir and this compound from the biological matrix. The choice of extraction method depends on the matrix and the desired level of cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a rapid and straightforward method commonly used for plasma samples. A precipitating agent, typically acetonitrile or methanol, is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing the analyte and internal standard, is then further processed or directly injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup than PPT and is often used for more complex matrices or when higher sensitivity is required. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): In this method, the analyte and internal standard are partitioned between two immiscible liquid phases. This technique is effective in removing highly polar or non-polar interferences.
2. Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving Dolutegravir from other endogenous components of the sample, thereby reducing matrix effects and improving the accuracy of quantification.
Table 1: Typical Liquid Chromatography Parameters for Dolutegravir Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 columns (e.g., XBridge C18, Kinetex biphenyl C18) are commonly used. |
| Mobile Phase A | Aqueous buffer, often containing a small percentage of formic acid (e.g., 0.1% formic acid in water). |
| Mobile Phase B | Organic solvent, such as acetonitrile or methanol, often with a small percentage of formic acid. |
| Flow Rate | Typically in the range of 0.4 to 1.0 mL/min. |
| Gradient Elution | A gradient elution is often employed to ensure good separation and a reasonable run time. |
| Column Temperature | Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times. |
3. Mass Spectrometry (MS)
Tandem mass spectrometry is used for the detection and quantification of Dolutegravir and this compound. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters for Dolutegravir and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Dolutegravir | 420.15 | 276.95 | ESI+ | [1] |
| This compound | 426.20 | 282.09 | ESI+ | [1] |
| Dolutegravir | 420.1 | 136.0 | ESI+ | [2][3] |
| Dolutegravir-IS | 428.1 | 283.1 | ESI+ | [2][3] |
ESI+: Electrospray Ionization Positive Mode
Data Presentation and Method Validation
For a bioanalytical method to be considered reliable for pharmacokinetic studies, it must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For Dolutegravir, linear ranges are typically established from low ng/mL to several thousand ng/mL.[1][2][3]
-
Accuracy and Precision: The accuracy of the method is its ability to measure the true concentration, while precision reflects the reproducibility of the measurements. Both are assessed at multiple concentration levels (low, medium, and high quality controls). For Dolutegravir assays, intra- and inter-day precision are generally required to be within 15%.[1]
-
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: This is evaluated to ensure that the ionization of the analyte is not affected by the biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating and correcting for matrix effects.
-
Stability: The stability of Dolutegravir in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be established.
Table 3: Summary of a Validated LC-MS/MS Method for Dolutegravir
| Validation Parameter | Result | Reference |
| Linearity Range | 30 to 7500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Intra-run Precision (%CV) | < 4.5% | [1] |
| Inter-run Precision (%CV) | < 4.5% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of Dolutegravir. Its chemical identity with the parent drug ensures that it accurately tracks and corrects for variability throughout the analytical process, from sample preparation to final detection. The detailed methodologies and validation parameters outlined in this guide provide a framework for researchers and drug development professionals to establish robust and reliable assays for the quantification of Dolutegravir, ultimately contributing to a deeper understanding of its clinical pharmacology and the optimization of its therapeutic use.
References
Methodological & Application
Application Note: High-Throughput Quantification of Dolutegravir in Human Plasma Using a Validated LC-MS/MS Method with Dolutegravir-d6 as an Internal Standard
Abstract
This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Dolutegravir (DTG) in human plasma. The assay utilizes a stable isotopically labeled internal standard, Dolutegravir-d6 (DTG-d6), to ensure high accuracy and precision. A simple protein precipitation extraction protocol allows for minimal sample preparation time, making it suitable for clinical research and therapeutic drug monitoring. The method was validated according to industry standards and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring plasma concentrations of DTG is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and ensuring patient adherence. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the quantification of DTG in human plasma using a validated LC-MS/MS method, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Dolutegravir (DTG) reference standard
-
This compound (DTG-d6) internal standard (IS)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, GR-grade[3]
-
Human plasma (K2 EDTA)
-
Dimethyl sulfoxide (DMSO)
Instrumentation
-
Liquid Chromatography System: Shimadzu UFLC-XR system or equivalent[1]
-
Mass Spectrometer: API-5000 triple quadrupole mass spectrometer (SCIEX) or equivalent[4]
-
Analytical Column: XBridge C18, 2.1 x 50 mm, 3.5 µm (Waters Corp.) or equivalent[1]
Stock and Working Solutions
Dolutegravir Stock Solution (1 mg/mL): A master stock solution of DTG was prepared by dissolving the reference standard in DMSO.[1]
This compound Stock Solution (1 mg/mL): A stock solution of DTG-d6 was prepared in DMSO.[3]
Working Solutions: A series of calibration curve working stock solutions and quality control (QC) working stock solutions were prepared by diluting the master stock solution in a 1:1 acetonitrile:water mixture.[1] The DTG-d6 stock solution was diluted in acetonitrile to prepare the internal standard spiking solution (10 ng/mL).[1]
Sample Preparation
A simple protein precipitation method was employed for sample extraction.[1]
-
To 20 µL of plasma sample (calibration standard, QC, or unknown), add 120 µL of acetonitrile containing the internal standard (this compound at 10 ng/mL).
-
Vortex the mixture for 2 minutes at 1500 rpm.
-
Centrifuge at 2655 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer 20 µL of the supernatant to a new tube.
-
Add 120 µL of 0.1% formic acid in water.
-
Mix well and inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions: An isocratic elution was performed at 30°C with a flow rate of 0.475 mL/min.[1]
-
Mobile Phase: 60:40 (v/v) acetonitrile and water, both containing 0.1% formic acid.[1]
-
Total Run Time: 1.5 minutes.[1]
Mass Spectrometric Conditions: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.[1][4]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Dolutegravir in human plasma.
Linearity
The assay was linear over the concentration range of 5 to 10,000 ng/mL.[1] The calibration curves consistently yielded a coefficient of determination (r²) greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below and were all within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 9.1 | ≤ 6.5 | ≤ 10.3 | ± 6.5 |
| Low QC | 15 | ≤ 9.1 | ≤ 6.5 | ≤ 10.3 | ± 6.5 |
| Mid QC | 450 | ≤ 9.1 | ≤ 6.5 | ≤ 10.3 | ± 6.5 |
| High QC | 9000 | ≤ 9.1 | ≤ 6.5 | ≤ 10.3 | ± 6.5 |
| Data compiled from representative studies.[1][4] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 10,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| LLOQ | 5 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 9.1%[1] |
| Inter-day Precision (%CV) | ≤ 10.3%[4] |
| Intra-day Accuracy (%Bias) | ≤ 6.5%[1] |
| Inter-day Accuracy (%Bias) | ± 6.5%[4] |
| Recovery | Consistent and reproducible |
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Dolutegravir in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical setting. The method has been successfully validated and applied to clinical research samples.[1][5]
Protocol
Preparation of Stock and Working Solutions
1.1. Dolutegravir (DTG) Master Stock (1 mg/mL): Accurately weigh the DTG reference standard and dissolve in DMSO to achieve a final concentration of 1 mg/mL.[1] 1.2. This compound (DTG-d6) Stock (1 mg/mL): Accurately weigh the DTG-d6 internal standard and dissolve in DMSO to achieve a final concentration of 1 mg/mL.[3] 1.3. Calibration and QC Working Solutions: Prepare a series of working solutions by serially diluting the DTG master stock in a 50:50 acetonitrile:water mixture to cover the desired calibration range (e.g., 0.1 to 200 µg/mL).[1] 1.4. Internal Standard Spiking Solution (10 ng/mL): Dilute the DTG-d6 stock solution in acetonitrile to a final concentration of 10 ng/mL.[1]
Sample Preparation
2.1. Arrange labeled microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples. 2.2. To 20 µL of the appropriate plasma sample, add 120 µL of the internal standard spiking solution. 2.3. Vortex each tube for 2 minutes at 1500 rpm. 2.4. Centrifuge the tubes for 5 minutes at 2655 x g. 2.5. Carefully transfer 20 µL of the clear supernatant to a clean tube or well plate. 2.6. Add 120 µL of 0.1% formic acid in water to each supernatant aliquot. 2.7. Mix thoroughly by vortexing.
LC-MS/MS Analysis
3.1. Equilibrate the LC-MS/MS system with the mobile phase. 3.2. Set up the autosampler to maintain samples at 15°C.[1] 3.3. Inject 5 µL of the prepared sample. 3.4. Acquire data using the specified MRM transitions and mass spectrometer parameters.
Data Processing
4.1. Integrate the peak areas for Dolutegravir and this compound. 4.2. Calculate the peak area ratio (Dolutegravir/Dolutegravir-d6). 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of Dolutegravir in the QC and unknown samples by back-calculation from the calibration curve.
References
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dolutegravir in Human Plasma using a Validated LC-MS/MS Method with Dolutegravir-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolutegravir (DTG) is a potent integrase strand transfer inhibitor (INSTI) widely used in combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Therapeutic Drug Monitoring (TDM) of Dolutegravir is crucial for optimizing treatment efficacy, minimizing toxicity, and evaluating patient adherence. This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dolutegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Dolutegravir-d6, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4]
Principle of the Method
The analytical method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry. A known concentration of this compound, a deuterated analog of Dolutegravir, is added to all samples, calibrators, and quality controls.[3] Since the internal standard is chemically and physically almost identical to the analyte, it experiences similar effects during extraction, chromatography, and ionization.[4] Quantification is achieved by calculating the ratio of the peak area of the analyte (Dolutegravir) to that of the internal standard (this compound). This ratio is then used to determine the concentration of Dolutegravir in unknown samples by interpolation from a calibration curve.
I. Experimental Protocols
1. Materials and Reagents
-
Analytes: Dolutegravir (DTG, purity ≥99%) and this compound (DTG-d6, purity ≥99%).[5]
-
Chemicals:
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Dimethyl sulfoxide (DMSO), ACS grade.
-
Water, Milli-Q or Type I.
-
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
2. Instrumentation
-
Liquid Chromatography System: A UFLC-XR system or equivalent, capable of delivering reproducible gradients at high pressures.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: XBridge C18, 2.1 × 50 mm, 3.5 μm particle size, or equivalent reversed-phase column.[6]
3. Preparation of Solutions
-
Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Dolutegravir in 10 mL of DMSO.[6]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DMSO.[5]
-
Dolutegravir Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[6]
-
Internal Standard Working Solution (10 ng/mL): Prepare the IS working solution by diluting the IS stock solution in acetonitrile. This solution will be used for protein precipitation.[6]
4. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking appropriate amounts of the Dolutegravir working solutions into blank human plasma to achieve final concentrations ranging from 5 to 10,000 ng/mL (e.g., 5, 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).[6]
-
Prepare Quality Control (QC) samples in a similar manner at a minimum of four concentration levels:
5. Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 20 µL of plasma (calibrator, QC, or unknown sample) into the appropriately labeled tube.[6]
-
Add 120 µL of the Internal Standard Working Solution (10 ng/mL in acetonitrile) to each tube.[6]
-
Vortex the tubes for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the tubes at 5000 rpm (approximately 2655 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer a 20 µL aliquot of the clear supernatant to a new set of tubes or a 96-well plate.[6]
-
Add 120 µL of 0.1% formic acid in water to each supernatant aliquot.[6]
-
Mix well and inject 5 µL of the final mixture into the LC-MS/MS system for analysis.[6]
Figure 1. Experimental workflow for plasma sample preparation.
II. LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Dolutegravir and its internal standard, this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | XBridge C18, 2.1 × 50 mm, 3.5 µm[6] |
| Mobile Phase | 60:40 (v/v) Acetonitrile / 0.1% Formic Acid in Water[6] |
| Flow Rate | 0.475 mL/min[6] |
| Mode | Isocratic[6] |
| Column Temperature | 30°C[6] |
| Autosampler Temp. | 15°C[6] |
| Injection Volume | 5 µL[6] |
| Total Run Time | 1.5 minutes[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Dolutegravir (DTG) |
| Precursor Ion (m/z) | 420.1[6] |
| Product Ion (m/z) | 136.0[6] |
| Internal Standard | This compound (DTG-d6) |
| Precursor Ion (m/z) | 428.1 (Note: Some methods use 426/277)[6][7] |
| Product Ion (m/z) | 283.1 (Note: Some methods use 426/277)[6][7] |
| Source Temperature | 450°C[7] |
| Ion Spray Voltage | 5500 V[7] |
III. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of Dolutegravir to this compound versus the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression analysis is applied to the calibration curve. The concentration of Dolutegravir in the QC and unknown samples is then determined from this regression equation.
Figure 2. Principle of quantification using an internal standard.
IV. Method Validation Summary
The described LC-MS/MS method was fully validated according to regulatory guidelines. The validation results demonstrate that the assay is accurate, precise, and sensitive for the quantification of Dolutegravir in human plasma.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 10,000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |
| Intra-day Precision (%CV) | ≤ 9.1%[6] |
| Inter-day Precision (%CV) | 0.7% to 4.1%[6] |
| Intra-day Accuracy (% Bias) | Within ± 6.5% of nominal values[6] |
| Inter-day Accuracy (% Bias) | 98.3% to 102.0% of nominal values[6] |
| Recovery | Consistent and reproducible across the concentration range |
| Stability (Plasma at -80°C) | Stable for at least 15 months[6] |
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Dolutegravir in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol allows for high-throughput analysis with excellent accuracy and precision. The method is suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Dolutegravir.[6]
References
- 1. impactfactor.org [impactfactor.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Dolutegravir in Tissue Samples Using Dolutegravir-d6 as an Internal Standard
Application Note: AN-DTG-TISSUE-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug development. This application note provides a detailed protocol for the quantification of dolutegravir in tissue samples using a stable isotope-labeled internal standard, Dolutegravir-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle of the Method
Tissue samples are first homogenized to create a uniform matrix. Dolutegravir and the internal standard, this compound, are then extracted from the tissue homogenate using solid-phase extraction (SPE). The extracted analytes are subsequently separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of dolutegravir to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Dolutegravir analytical standard
-
This compound (Internal Standard, ISTD)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Blank tissue matrix (e.g., from untreated control animals)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)
-
Phosphate buffered saline (PBS)
-
Homogenizer (e.g., bead beater, ultrasonic)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Dolutegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dolutegravir in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.[1]
-
Working Solutions: Prepare serial dilutions of the dolutegravir stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in the same diluent.[1]
Tissue Sample Homogenization
-
Accurately weigh a portion of the tissue sample (e.g., 100 mg).
-
Add a specific volume of PBS (e.g., 400 µL, to achieve a 1:4 w/v ratio) to the tissue.
-
Homogenize the tissue sample using a suitable homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate to pellet any remaining cellular debris. The supernatant will be used for extraction.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of tissue homogenate, add 50 µL of the internal standard working solution (1 µg/mL of this compound).[1]
-
Add 400 µL of 0.1% formic acid in water and vortex to mix.[1]
-
Centrifuge the sample at 4000 RPM for 5 minutes at 5°C.[1]
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% formic acid in water.[1]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1.0 mL of 0.1% formic acid in water.
-
Elute the analytes with 1.0 mL of acetonitrile.[1]
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 45°C.[1]
-
Reconstitute the dried extract in 300 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: Kinetex 5µ Biphenyl C18 100A (100 x 4.6 mm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dolutegravir: Precursor ion (m/z) 420.1 → Product ion (m/z) 277.1
-
This compound: Precursor ion (m/z) 426.2 → Product ion (m/z) 133.1[2]
-
Data Presentation
The following table summarizes the quantitative performance of a validated method for dolutegravir analysis.
| Parameter | Dolutegravir | Reference |
| Linearity Range | 30 - 7500 ng/mL | [1] |
| LLOQ | 30 ng/mL | [1] |
| Intra-run Precision (%CV) at LLOQ | 4.5% | [1] |
| Inter-run Precision (%CV) at LLOQ | Not Reported | |
| Accuracy at LLOQ | Within ±20% | [1] |
| Recovery | Not Reported |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of dolutegravir in tissue samples.
Dolutegravir Metabolic Pathway
Caption: Primary metabolic pathways of dolutegravir.[3][4]
References
Application of Dolutegravir-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dolutegravir-d6 as an internal standard in drug metabolism studies of Dolutegravir. Included are detailed experimental protocols and quantitative data to facilitate the design and execution of in vitro and in vivo metabolism assays.
Introduction
Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing safety, and optimizing therapeutic regimens. Dolutegravir is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1), with a smaller contribution from cytochrome P450 3A4 (CYP3A4)[1][2][3][4]. Minor metabolic pathways have also been identified[1][5]. Stable isotope-labeled analogues, such as this compound, are invaluable tools in these studies, serving as internal standards for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][6].
Metabolic Pathways of Dolutegravir
Dolutegravir undergoes several biotransformation reactions, leading to the formation of multiple metabolites. The major metabolic pathways are:
-
Glucuronidation: The primary metabolic route is the formation of an ether glucuronide (M2), a reaction catalyzed predominantly by UGT1A1[1][7]. This metabolite is inactive[1].
-
Oxidation: A secondary pathway involves oxidation mediated by CYP3A4, leading to the formation of various oxidative metabolites[1][3].
-
Other Minor Pathways: Additional minor biotransformations include N-dealkylation (M1) and the formation of an aldehyde metabolite (M4)[1][8].
The metabolic pathways of Dolutegravir are summarized in the diagram below.
Quantitative Analysis of Dolutegravir and its Metabolites
Accurate quantification of Dolutegravir and its metabolites is essential for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it corrects for matrix effects and variations in sample processing.
Table 1: Recovery of Dolutegravir and its Metabolites in Humans[1][9][10][11]
| Analyte | Matrix | Percentage of Administered Dose (%) |
| Unchanged Dolutegravir | Feces | 53.0 - 64.0 |
| Unchanged Dolutegravir | Urine | <1.0 |
| Ether Glucuronide (M2) | Urine | 18.9 |
| Oxidative Metabolites (via CYP3A4) | Urine & Feces | ~7.9 |
| M1 | Feces | Minor |
| M4 | Feces | Minor |
| Total Recovery | Urine & Feces | ~95.6 |
Table 2: Pharmacokinetic Parameters of Dolutegravir in Healthy Male Subjects (Single 20 mg Oral Dose)[1][11]
| Parameter | Value |
| Tmax (median, h) | 0.5 |
| Cmax (ng/mL) | 1378 |
| AUC (0-inf) (ng*h/mL) | 15334 |
| Terminal t1/2 (h) | 15.6 |
Experimental Protocols
The following protocols describe in vitro metabolism studies using human liver microsomes and a bioanalytical method for the quantification of Dolutegravir in plasma.
Protocol 1: In Vitro Metabolism of Dolutegravir in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of Dolutegravir and identify its metabolites when incubated with human liver microsomes.
Materials:
-
Dolutegravir
-
This compound (for internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Dolutegravir in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
To assess glucuronidation, prepare a separate set of incubations containing UDPGA.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Dolutegravir to a final concentration of, for example, 1 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard (e.g., at 100 nM).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Quantification of Dolutegravir in Human Plasma by LC-MS/MS
This protocol details a method for the accurate measurement of Dolutegravir concentrations in human plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Dolutegravir (for calibration standards and quality controls)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Dolutegravir in a suitable solvent.
-
Serially dilute the stock solution to prepare calibration standards and QCs at various concentrations in blank human plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing this compound (e.g., at 100 nM).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Dolutegravir and this compound. These transitions would need to be optimized on the specific mass spectrometer being used.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dolutegravir to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Dolutegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of Dolutegravir in complex biological matrices during drug metabolism and pharmacokinetic studies. The provided protocols and data serve as a valuable resource for researchers in the field of drug development, enabling accurate and reproducible results. These methods can be adapted and validated for specific experimental needs.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. medinfo.gsk.com [medinfo.gsk.com]
- 4. Drug Interactions With Integrase Inhibitor Dolutegravir Identified [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dolutegravir-d6 in the Clinical Pharmacokinetics of Dolutegravir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Dolutegravir-d6 as an internal standard for the quantification of Dolutegravir in clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.
Introduction to Dolutegravir and the Need for an Internal Standard
Dolutegravir (DTG) is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] To characterize its pharmacokinetic profile, which informs dosing strategies and helps understand drug-drug interactions, a robust and reliable bioanalytical method is essential.[3][4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for quantifying Dolutegravir in biological matrices due to its high sensitivity and selectivity.[2][7][8][9][10]
In LC-MS/MS analysis, an internal standard (IS) is added to both calibration standards and unknown samples. The IS should ideally have physicochemical properties similar to the analyte of interest. This compound, a deuterated form of Dolutegravir, serves as an excellent internal standard as it co-elutes with Dolutegravir and exhibits similar ionization efficiency, but is distinguishable by its higher mass.[11] This allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
The following sections detail common experimental protocols for the quantification of Dolutegravir in human plasma using this compound as an internal standard. These protocols are based on methodologies reported in various scientific publications.
Sample Preparation
The goal of sample preparation is to extract Dolutegravir and this compound from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.
a) Protein Precipitation Protocol
This is a rapid and simple method suitable for high-throughput analysis.[8][9][10]
-
Aliquot Plasma: Transfer a small aliquot (e.g., 20 µL to 100 µL) of human plasma (collected in K3EDTA tubes) into a clean microcentrifuge tube.[2][8][9][10]
-
Add Internal Standard: Add a specific volume of the this compound internal standard working solution to each plasma sample.
-
Precipitate Proteins: Add a precipitating agent, typically acetonitrile or methanol, at a volume three to four times that of the plasma.[8][9][10] The precipitant should contain the internal standard.
-
Vortex: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for about 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[2][11]
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Strata-X) with methanol followed by water.[11]
-
Load the Sample: Mix the plasma sample with the this compound internal standard and an acidic solution (e.g., 0.1% formic acid in water) before loading it onto the conditioned SPE cartridge.[11]
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the Analyte: Elute Dolutegravir and this compound from the cartridge using a stronger organic solvent like methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Experimental Workflow for Sample Analysis
Caption: A generalized workflow for the bioanalysis of Dolutegravir.
Liquid Chromatography
The chromatographic separation is typically performed using a reversed-phase column to resolve Dolutegravir from endogenous plasma components.
-
Column: A C18 column is commonly used, such as a Phenomenex Luna C18 or Waters XBridge C18.[2][9][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often water with 0.1% formic acid) and an organic phase (acetonitrile or methanol with 0.1% formic acid) is employed.[2][9][10]
-
Flow Rate: Flow rates typically range from 0.4 to 1.0 mL/min.[2]
-
Column Temperature: The column is often maintained at around 40°C to ensure reproducible retention times.[11][12]
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) is the standard technique.[7][9][10][11]
-
MRM Transitions: The precursor to product ion transitions for Dolutegravir and this compound are monitored. Common transitions are:
Data Presentation
The following tables summarize quantitative data from various validated bioanalytical methods for Dolutegravir using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Dolutegravir Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 28.44 - 7054.37 | 28.44 | [2] |
| 30 - 7500 | 30 | [11] |
| 9.7 - 9700 | 9.7 | [8] |
| 5 - 10,000 | 5 | [9][10] |
Table 2: Precision and Accuracy of Dolutegravir Quantification
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LQC, MQC, HQC | < 15% | < 15% | Within ±15% | [8] |
| LLOQ | < 20% | < 20% | Within ±20% | [8] |
| LLOQ, Low, Mid, High, ULQ | 0.5 - 12.1% | Not Reported | 90.2 - 110.3% | [10] |
| LQC and HQC | Not Reported | < 15% | 98.2 - 100% | [7] |
Table 3: Recovery of Dolutegravir from Human Plasma
| Extraction Method | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | 77.85 | [7] |
| Protein Precipitation | ≥76 | [8] |
Signaling Pathways and Logical Relationships
The use of an internal standard in pharmacokinetic analysis follows a logical workflow to ensure data integrity.
Logical Relationship in Internal Standard-Based Quantification
Caption: The logical steps for calculating analyte concentration.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for the quantification of Dolutegravir in clinical pharmacokinetic studies. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of drug development. Adherence to validated methods ensures the generation of high-quality data, which is fundamental for the safe and effective use of Dolutegravir in the treatment of HIV.
References
- 1. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic, pharmacodynamic and drug-interaction profile of the integrase inhibitor dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dolutegravir-d6
Introduction
Dolutegravir (DTG) is a potent second-generation integrase strand transfer inhibitor (INSTI) pivotal in the treatment of Human Immunodeficiency Virus (HIV-1) infection. Accurate quantification of Dolutegravir in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for matrix effects and variations in sample processing. Dolutegravir-d6 (DTG-d6), a deuterated analog of Dolutegravir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision. This application note details a robust high-resolution mass spectrometry (HRMS) method for the sensitive and specific quantification of Dolutegravir, utilizing this compound as an internal standard.
Principle of the Method
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the quantitative analysis of Dolutegravir in human plasma. The procedure involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. The method is validated for its linearity, accuracy, precision, and stability.
Experimental Protocols
Materials and Reagents
-
Dolutegravir reference standard (≥99.5% purity)
-
This compound (internal standard, ISTD) (≥99.5% purity)[1]
-
HPLC-grade acetonitrile and methanol[1]
-
Formic acid (LC-MS grade)[1]
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2EDTA)[1]
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dolutegravir and this compound in dimethyl sulfoxide (DMSO).[1]
-
Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. This step performs the protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 mm × 50 mm, 3.5 µm particle size) is suitable for separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B (re-equilibration)
-
High-Resolution Mass Spectrometry Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive or similar) equipped with a heated electrospray ionization (HESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Sheath Gas Flow: 35 units.
-
Auxiliary Gas Flow: 10 units.
-
Data Acquisition: Parallel Reaction Monitoring (PRM) or Selected Ion Monitoring (SIM) can be used.
-
Precursor/Product Ions:
Data Presentation
Quantitative Performance of the Method
The performance of the analytical method is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Dolutegravir | 5 - 10,000 | Linear, 1/x weighting | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |
| Low QC | 15 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |
| Mid QC | 500 | ≤ 7 | ± 7 | ≤ 9 | ± 9 |
| High QC | 8,000 | ≤ 6 | ± 6 | ≤ 8 | ± 8 |
LLOQ: Lower Limit of Quantification
Visualizations
Dolutegravir Metabolism Pathway
Dolutegravir is primarily metabolized in the liver. The main metabolic pathways include glucuronidation mediated by the UGT1A1 enzyme and, to a lesser extent, oxidation by the CYP3A4 enzyme.[5][6] Other minor pathways also contribute to its biotransformation.[6]
Caption: Major metabolic pathways of Dolutegravir.
Experimental Workflow for this compound Analysis
The experimental workflow for the quantitative analysis of Dolutegravir using this compound as an internal standard is a streamlined process from sample receipt to data analysis.
Caption: Workflow for Dolutegravir analysis.
Conclusion
The described high-resolution mass spectrometry method provides a sensitive, specific, and reliable approach for the quantification of Dolutegravir in human plasma using this compound as an internal standard. The simple and rapid sample preparation, coupled with the accuracy and precision of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Dolutegravir.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dolutegravir Analysis Using Dolutegravir-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of dolutegravir in biological matrices, primarily human plasma, for quantitative analysis. The use of a stable isotope-labeled internal standard, Dolutegravir-d6, is incorporated into these protocols to ensure accuracy and precision. The three most common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction to Dolutegravir Bioanalysis
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate quantification of dolutegravir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis as it compensates for variability in sample preparation and instrument response. The choice of sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, sensitivity, throughput, and available resources.
Sample Preparation Techniques
This section details the protocols for three widely used sample preparation techniques for dolutegravir analysis.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a high-throughput technique suitable for routine analysis.
Protocol: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: Transfer 20 µL of human plasma (or calibration standards/quality control samples) into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 120 µL of acetonitrile containing this compound at a concentration of 10 ng/mL.[1]
-
Precipitation and Mixing: Vortex the mixture vigorously for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 5000 rpm (approximately 2655 x g) for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer and Dilution: Carefully transfer a 20 µL aliquot of the clear supernatant to a new tube or well plate.
-
Dilution: Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid to the supernatant and mix well.[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Advantages of PPT:
-
Fast and simple procedure.
-
High throughput, suitable for a large number of samples.
-
Minimal solvent usage.
Disadvantages of PPT:
-
Less effective at removing other matrix components (e.g., phospholipids), which can lead to ion suppression or enhancement in the MS analysis.
-
The final extract is relatively "dirty" compared to LLE or SPE.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides a cleaner extract than protein precipitation.
Protocol: Liquid-Liquid Extraction using Methyl Tert-Butyl Ether
-
Sample Aliquoting: In a clean tube, place 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether.[2]
-
Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Advantages of LLE:
-
Provides a cleaner sample extract than PPT, reducing matrix effects.
-
Can concentrate the analyte, improving sensitivity.
Disadvantages of LLE:
-
More time-consuming and labor-intensive than PPT.
-
Requires larger volumes of organic solvents.
-
Can be challenging to automate.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
Protocol: Solid-Phase Extraction using a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB)
-
Sample Pre-treatment: Dilute 250 µL of plasma with an equal volume of 4% phosphoric acid in water. This step helps in disrupting drug-protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the dolutegravir and this compound from the cartridge with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Advantages of SPE:
-
Provides the cleanest sample extracts, significantly reducing matrix effects.
-
High recovery and reproducibility.
-
Can be automated for high-throughput applications.
Disadvantages of SPE:
-
More complex and time-consuming method development.
-
Higher cost per sample due to the price of SPE cartridges.
Quantitative Data Summary
The following tables summarize the quantitative performance data for dolutegravir analysis using different sample preparation techniques.
Table 1: Linearity and Quantification Limits
| Sample Preparation Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Protein Precipitation | Human Plasma | 5 - 10,000[1] | 5[1] |
| Protein Precipitation | Human Plasma | 9.7 - 9700 | 9.7 |
| Liquid-Liquid Extraction | Human Plasma | 50 - 10,000[2] | 50[2] |
| Solid-Phase Extraction | Human Plasma | 30 - 7500 | 30 |
Table 2: Recovery, Precision, and Accuracy
| Sample Preparation Method | Parameter | Value |
| Protein Precipitation | Precision (CV%) | ≤ 9.1%[1] |
| Accuracy (% Deviation) | ≤ 6.5%[1] | |
| Liquid-Liquid Extraction | Extraction Recovery | 65.2% - 75.7%[2] |
| Intra-day Variability | 1.2% - 6.2%[2] | |
| Inter-day Variability | 0.4% - 4.3%[2] | |
| Solid-Phase Extraction | Intra-run Precision | 4.5% at LOQ |
| Inter-run Precision | Not specified |
Visual Workflows
The following diagrams illustrate the experimental workflows for each sample preparation technique.
Caption: Protein Precipitation Workflow.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Dolutegravir in Human Plasma
Introduction
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) that is a first-line drug for the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring plasma concentrations of DTG is crucial for pharmacokinetic studies and for evaluating patient adherence to treatment.[1] This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Dolutegravir in human plasma. The method is simple, cost-effective, and suitable for therapeutic drug monitoring.[2] This method has been validated following the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[3][4][5][6]
Experimental
Materials and Reagents:
-
Dolutegravir sodium and Pioglitazone HCl (Internal Standard) were sourced from Macleod's Pharmaceuticals Ltd.
-
HPLC grade acetonitrile, methanol, and dimethyl sulfoxide (DMSO) were procured from Merck Pvt. Ltd, Mumbai.
-
Phosphate buffer components were of analytical grade.
-
Drug-free human plasma was obtained from a registered blood bank.
Instrumentation:
-
An HPLC system (e.g., JASCO) equipped with a UV-Visible detector and data acquisition software (e.g., Borwin) was used.[6]
-
A C18 analytical column (e.g., RESTEK C18, 250 × 4.6 mm, 5 µm) was employed for chromatographic separation.[6]
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | RESTEK C18 (250 × 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: Phosphate Buffer pH 3 (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 258 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard (IS) | Pioglitazone[6] |
Protocols
1. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Dolutegravir and the internal standard (Pioglitazone) in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dolutegravir by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 8 µg/mL.[6]
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards with final concentrations of 0.2, 0.6, 1.6, 3.2, 4, 6.5, and 8 µg/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (LQC, 0.6 µg/mL), medium (MQC, 3.2 µg/mL), and high (HQC, 6.5 µg/mL).[6]
2. Sample Preparation (Protein Precipitation):
The following diagram illustrates the sample preparation workflow:
Caption: Workflow for Dolutegravir extraction from plasma.
3. Method Validation:
The developed method was validated according to the ICH M10 guidelines, assessing the following parameters:[7][8]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The linear relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Results and Discussion
Chromatography:
Under the optimized chromatographic conditions, Dolutegravir and the internal standard (Pioglitazone) were well-resolved with retention times of approximately 5.7 and 3.5 minutes, respectively.[6] No interfering peaks from endogenous plasma components were observed at the retention times of the analyte and the IS.
Method Validation Summary:
The validation results for the HPLC-UV method are summarized in the tables below.
Table 1: Linearity
| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Dolutegravir | 0.2 - 8[6] | y = 0.0002x - 0.0192[6] | 0.9947[6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 0.6 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 3.2 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 6.5 | < 15 | ± 15 | < 15 | ± 15 |
| RSD: Relative Standard Deviation, RE: Relative Error. The acceptance criteria for accuracy and precision were within ±15% (±20% for LLOQ).[6] |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| LQC | 0.6 | > 85 |
| MQC | 3.2 | > 85 |
| HQC | 6.5 | > 85 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 85 - 115 |
| Short-Term | 24 hours | Room Temperature | 85 - 115 |
| Long-Term | 30 days | -20°C | 85 - 115 |
| Post-Preparative | 48 hours | 4°C | 85 - 115 |
| The stability was considered acceptable if the mean concentration was within 85-115% of the nominal concentration.[6] |
The developed and validated HPLC-UV method for the quantification of Dolutegravir in human plasma is simple, rapid, accurate, precise, and reliable. The method meets the requirements of the ICH M10 guidelines for bioanalytical method validation and can be successfully applied for routine therapeutic drug monitoring and pharmacokinetic studies of Dolutegravir.[6]
Protocol: LC-MS/MS Method for the Quantification of Dolutegravir in Human Plasma
Introduction
This protocol details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dolutegravir in human plasma. This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for clinical research requiring low detection limits. The validation of this method is based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[3][4][9]
Experimental
Materials and Reagents:
-
Dolutegravir reference standard
-
Dolutegravir-d4 (or other stable isotope-labeled) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free K2EDTA human plasma
Instrumentation:
-
A UPLC system (e.g., Shimadzu UFLC-XR) coupled with a triple quadrupole mass spectrometer (e.g., AB Sciex API 5000) equipped with an electrospray ionization (ESI) source.[9]
-
A C18 analytical column (e.g., XBridge C18, 2.1 × 50 mm, 3.5 µm).[9]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | XBridge C18 (2.1 × 50 mm, 3.5 µm)[9] |
| Mobile Phase | 0.1% Formic acid in Water : 0.1% Formic acid in Acetonitrile (60:40, v/v)[9] |
| Flow Rate | 0.475 mL/min[9] |
| Column Temperature | 30°C[9] |
| Ionization Mode | ESI Positive[9] |
| MRM Transitions (m/z) | Dolutegravir: 420.1 → 277.1; IS: 424.1 → 281.1 |
Protocols
1. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Dolutegravir and the IS in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the Dolutegravir stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain a calibration curve ranging from 5 to 10,000 ng/mL.[9]
-
QC Samples: Prepare QC samples in drug-free human plasma at four concentration levels: LLOQ (5 ng/mL), low (15 ng/mL), medium (450 ng/mL), and high (9000 ng/mL).[9]
2. Sample Preparation (Protein Precipitation):
The following diagram outlines the logical relationship of the sample preparation steps:
Caption: Logical flow of the LC-MS/MS sample preparation.
3. Method Validation Summary:
The LC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. A summary of the expected performance is provided below.
Table 5: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity Range | 5 - 10,000 ng/mL | r² > 0.99[9] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within limits[9] |
| Precision | %CV < 15% (< 20% at LLOQ) | Within limits[9] |
| Recovery | Consistent and reproducible | > 75% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Within limits |
| Stability | Within ±15% of nominal | Stable under tested conditions |
This LC-MS/MS protocol provides a highly sensitive and specific method for the quantification of Dolutegravir in human plasma. Its wide dynamic range and robustness make it well-suited for a variety of clinical and research applications.[9]
References
- 1. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. progress-lifesciences.nl [progress-lifesciences.nl]
- 6. ijprajournal.com [ijprajournal.com]
- 7. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Utilizing Dolutegravir-d6 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. The use of isotopically labeled tracers, such as Dolutegravir-d6 (DTG-d6), in conjunction with mass spectrometry, provides a powerful tool for elucidating the pharmacokinetic profile and metabolic fate of the drug. This document outlines the application and protocols for conducting in vivo studies using DTG-d6 as a tracer. While direct in vivo tracer studies utilizing this compound are not extensively published, the following protocols are based on established methodologies for stable isotope tracer studies and the known metabolic pathways of Dolutegravir, as determined from studies with 14C-labeled Dolutegravir.[1][2][3]
Applications
The use of this compound as an in vivo tracer can be applied to several key areas of drug development research:
-
Pharmacokinetic (PK) Studies: To determine key PK parameters such as clearance, volume of distribution, and half-life of Dolutegravir without the confounding effects of endogenous compounds.
-
Metabolite Identification and Profiling: To trace the biotransformation of Dolutegravir and identify its major and minor metabolites in various biological matrices.
-
Mass Balance Studies: To quantify the excretion of Dolutegravir and its metabolites through different routes (urine, feces).
-
Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the metabolism and clearance of Dolutegravir.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats (or other appropriate rodent model)
-
Number of Animals: A sufficient number of animals should be used to ensure statistical power (e.g., n=5 per group).
-
Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.
Dosing
-
Dose Formulation: this compound should be formulated in a suitable vehicle for oral or intravenous administration (e.g., a suspension in 0.5% hydroxypropyl methylcellulose).
-
Dose Administration:
-
Oral (PO): A single dose of this compound is administered by oral gavage.
-
Intravenous (IV): A single dose of this compound is administered via the tail vein to determine absolute bioavailability.
-
Sample Collection
Following the administration of this compound, biological samples are collected at predetermined time points.
-
Blood/Plasma: Blood samples are collected serially from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Suggested time points: predose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[1]
-
Urine and Feces: Urine and feces are collected at intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours post-dose). The total volume of urine and weight of feces are recorded for each interval. Samples are stored at -80°C.[1]
Sample Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the instrument of choice for the analysis of this compound and its metabolites.[4][5]
-
Sample Preparation:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of Dolutegravir and its metabolites.[1][4]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its deuterated metabolites.
Data Presentation
Pharmacokinetic Parameters of Dolutegravir
The following table summarizes the key pharmacokinetic parameters of Dolutegravir in humans, which can be used as a reference for preclinical studies.
| Parameter | Value (Units) | Reference |
| Tmax (median) | 0.5 - 2.5 hours | [6][7] |
| t1/2 (terminal half-life) | ~14 hours | [1][6] |
| Protein Binding | >99% | [6] |
| Primary Metabolism | UGT1A1, with minor contribution from CYP3A4 | [1] |
Mass Balance of Dolutegravir (from 14C study)
This table shows the excretion of Dolutegravir-related material in humans.[1]
| Excretion Route | % of Administered Dose |
| Feces | 64.0% |
| Urine | 31.6% |
| Total Recovery | 95.6% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo tracer study using this compound.
Caption: Workflow for an in vivo this compound tracer study.
Metabolic Pathway of Dolutegravir
This diagram outlines the primary metabolic pathways of Dolutegravir.
Caption: Primary metabolic pathways of Dolutegravir.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
Troubleshooting & Optimization
Overcoming matrix effects in Dolutegravir analysis with Dolutegravir-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Dolutegravir. The focus is on overcoming matrix effects using its deuterated internal standard, Dolutegravir-d6, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Dolutegravir analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Dolutegravir, endogenous components of biological samples like plasma, hair, or breast milk can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate quantification.[3][4]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Dolutegravir.[5][6][7] Since it is structurally and chemically almost identical to Dolutegravir, it co-elutes and experiences similar matrix effects.[8] This co-behavior allows for the correction of signal variations caused by the matrix, thereby improving the accuracy and precision of the analysis.[8] Other deuterated forms like ¹³C,d₅-DTG or Dolutegravir-d₇¹⁵N serve the same purpose.[9][10]
Q3: What are the typical sample preparation techniques to minimize matrix effects for Dolutegravir analysis?
A3: Common sample preparation methods include:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[8][11]
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts compared to PPT.[5][12]
-
Liquid-Liquid Extraction (LLE): Another selective technique used to separate Dolutegravir from interfering matrix components.[13]
The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Incompatible Mobile Phase pH | Adjust the mobile phase pH to ensure Dolutegravir is in a single ionic form. The use of 0.1% formic acid is common.[5][11] |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Injector Issues | Inspect and clean the injector port and syringe. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
This workflow outlines a systematic approach to identifying and mitigating matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Issue 3: Inconsistent this compound Signal
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent addition of the internal standard to all samples, standards, and QCs. |
| Degradation of Internal Standard | Check the stability of the this compound working solution. Prepare fresh solutions if necessary. |
| Inconsistent Extraction Recovery | Re-evaluate the sample preparation method for consistency. Ensure complete and uniform extraction across all samples. |
Quantitative Data Summary
The following tables summarize matrix effect and recovery data from published studies. A value close to 100% for the matrix effect indicates minimal ion suppression or enhancement. Recovery efficiency demonstrates the effectiveness of the extraction process.
Table 1: Matrix Effects and Recovery in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery Efficiency (%) |
| Dolutegravir | 300 | 101 - 108 | Not Reported |
| ¹³C²H₅-DTG | 100 | 103 - 106 | Not Reported |
| Data sourced from a study on Dolutegravir quantitation in human plasma.[4] |
Table 2: Matrix Effects and Recovery in Human Breast Milk
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery Efficiency (%) |
| Dolutegravir | 1.5 | 78.2 | 87.2 |
| Dolutegravir | 400 | 99.3 | 91.9 |
| ¹³C²H₅-DTG | 100 | 78.4 - 100 | 88.5 - 91.8 |
| Data adapted from a study on Dolutegravir quantitation in human breast milk.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (Human Plasma)
This protocol is a common method for extracting Dolutegravir from human plasma.
Caption: Protein precipitation workflow for plasma samples.
Detailed Steps:
-
Pipette 20 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.[11]
-
Add 120 µL of acetonitrile containing this compound at a concentration of 10 ng/mL.[11]
-
Vortex the mixture for 2 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the tubes for 5 minutes at 2655 x g to pellet the precipitated proteins.[11]
-
Carefully transfer a 20 µL aliquot of the clear supernatant to a clean tube or well plate.[11]
-
Add 120 µL of a solution containing 1 mg/mL EDTA in 0.1% formic acid and mix well.[11]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Dolutegravir Analysis
These are typical parameters that can be used as a starting point for method development.
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| Column | XBridge C18, 2.1 x 50 mm, reversed-phase |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Based on a validated method for Dolutegravir in human plasma.[11] |
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dolutegravir: m/z 420.1 → 136.0this compound: (example) m/z 426.1 → 283.1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450°C |
| Precursor/product transitions may vary slightly based on the specific deuterated standard used and instrument tuning.[9][11] |
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. lctsbible.com [lctsbible.com]
- 3. pathology.jhu.edu [pathology.jhu.edu]
- 4. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. This compound | CAS#:1407166-95-3 | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dolutegravir Pharmacokinetics in the Genital Tract and Colorectum of HIV Negative Men After Single and Multiple Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. bohrium.com [bohrium.com]
Technical Support Center: Optimizing Dolutegravir-d6 Ionization in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Dolutegravir-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Dolutegravir and this compound?
In positive ion mode electrospray ionization (ESI+), the most commonly monitored protonated precursor ions ([M+H]⁺) and their corresponding product ions are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dolutegravir | 420.1 | 136.0 | [1] |
| Dolutegravir | 420.1 | 277.1 | [2] |
| This compound | 428.1 | 283.1 | [1] |
Q2: What are the recommended starting conditions for LC-MS/MS analysis of this compound?
A good starting point for method development is reverse-phase chromatography with an acidic mobile phase.
| Parameter | Recommendation |
| Column | C18 (e.g., XBridge C18, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the complexity of the sample matrix. A common starting point is 60:40 Water:Acetonitrile.[1] |
| Flow Rate | 0.4-0.5 mL/min for a 2.1 mm ID column |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Q3: Why am I observing poor peak shape for this compound?
Poor peak shape, such as tailing or broadening, can be caused by several factors. Common culprits include column degradation, improper mobile phase pH, or secondary interactions with the stationary phase. Ensure your mobile phase is adequately buffered with an acidic modifier like formic acid to promote protonation and consistent peak shapes.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization Efficiency of this compound
Low signal intensity is a common challenge that can often be addressed by systematically optimizing the mobile phase and ion source parameters.
Troubleshooting Steps:
-
Mobile Phase Optimization: The choice of mobile phase additive and pH can significantly impact ionization efficiency. While formic acid is widely used, other additives may offer better performance depending on your specific instrumentation and sample matrix.
-
Ion Source Parameter Optimization: The settings of your ESI source are critical for efficient ion generation and transmission. A systematic optimization of these parameters is highly recommended.
-
Check for Adduct Formation: this compound can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can split the signal from the desired protonated molecule ([M+H]⁺) and reduce its intensity.
Caption: A step-by-step workflow for optimizing ESI source parameters.
Protocol 3: Assessment of Matrix Effects
This protocol describes a method to evaluate the impact of the sample matrix on the ionization of this compound.
[3]1. Prepare Three Sets of Samples:
- Set 1 (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the mobile phase.
- Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with this compound standards at the same low, medium, and high concentrations.
- Set 3 (Pre-Extraction Spike): Spike the blank matrix with this compound standards at the same low, medium, and high concentrations before performing the sample preparation procedure.
- Analyze All Samples: Inject all three sets of samples into the LC-MS/MS system.
- Calculate Matrix Effect and Recovery:
- Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
- Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
- A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
Data Presentation
Table 1: Common Adducts of this compound in ESI-MS
| Ionization Mode | Adduct Type | Calculated m/z | Notes |
| Positive (ESI+) | Protonated [M+H]⁺ | 428.1 | The desired ion for quantification. |
| Positive (ESI+) | Sodium [M+Na]⁺ | 450.1 | Can be reduced by adding formic acid to the mobile phase. |
| Positive (ESI+) | Potassium [M+K]⁺ | 466.1 | Often observed with sodium adducts. |
| Negative (ESI-) | Deprotonated [M-H]⁻ | 426.1 | Generally provides lower sensitivity for Dolutegravir compared to positive mode. |
| Negative (ESI-) | Formate [M+HCOO]⁻ | 472.1 | Can be observed when formic acid is used as a mobile phase additive. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Signal | Suboptimal mobile phase pH | Optimize mobile phase with acidic modifiers (e.g., 0.1% formic acid). |
| Inefficient ion source parameters | Systematically optimize capillary voltage, source temperature, and gas flows. | |
| Formation of adducts | Add formic acid to promote protonation; check for sources of sodium/potassium contamination. | |
| Inconsistent Results | Matrix effects | Perform a matrix effect study; improve sample cleanup. |
| Analyte and IS not co-eluting | Adjust chromatographic conditions to ensure co-elution. | |
| System contamination | Implement a robust wash protocol between injections. | |
| Unexpected Peaks | Adduct formation | Identify common adducts and adjust mobile phase to minimize them. |
| In-source fragmentation | Optimize source parameters to reduce fragmentation. |
References
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dolutegravir and Dolutegravir-d6 Extraction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Dolutegravir (DTG) and its deuterated internal standard, Dolutegravir-d6 (DTG-d6).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Dolutegravir and this compound from various biological matrices.
Issue 1: Low Extraction Recovery of Dolutegravir and/or this compound
Possible Causes and Solutions:
-
Suboptimal Solvent Selection (LLE): The choice of extraction solvent is critical. For plasma samples, liquid-liquid extraction with methyl tertiary-butyl ether has been reported. If recovery is low, consider solvents with different polarities.
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Inefficient Protein Precipitation: In protein precipitation methods, the ratio of the organic solvent to the sample is crucial. Acetonitrile is a commonly used solvent for this purpose. Ensure complete protein precipitation by vortexing thoroughly and allowing adequate incubation time at a low temperature. Recoveries of over 90% have been achieved using acetonitrile for extraction from swabs.[1]
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Improper pH Adjustment: The pH of the sample can significantly influence the extraction efficiency of Dolutegravir, which has acidic properties. Adjusting the pH of the aqueous phase can improve partitioning into the organic solvent during LLE.
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Incomplete Elution from SPE Cartridge: For solid-phase extraction, ensure the elution solvent is strong enough to completely desorb the analyte and internal standard from the sorbent. If recovery is low, consider increasing the volume or the elution solvent's strength.
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Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification and the appearance of low recovery. Matrix effects for Dolutegravir extracted from hair have been reported to be minimal.[2] To assess matrix effects, compare the response of the analyte in a post-extraction spiked blank matrix with the response in a neat solution.[2]
Caption: A typical workflow for protein precipitation of Dolutegravir from plasma.
Protocol 2: Liquid-Liquid Extraction for Dolutegravir from Plasma
This protocol is a generalized procedure based on common practices.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a glass tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of this compound working solution.
-
-
pH Adjustment (Optional but Recommended):
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to adjust the sample pH.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tertiary-butyl ether.
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
References
Technical Support Center: Dolutegravir-d6 Internal Standard Calibration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Dolutegravir-d6 as an internal standard in LC-MS/MS analyses.
Troubleshooting Guide
This guide addresses common problems observed during the quantification of Dolutegravir using a this compound internal standard.
Question: My calibration curve for Dolutegravir is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in your calibration curve can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve range to include higher concentration standards to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range of the curve or adjust the detector settings (e.g., reduce detector voltage or dwell time).
-
-
Suboptimal Curve Fitting: The chosen regression model may not accurately represent the instrument's response.
-
Solution: Evaluate different regression models, such as a weighted (1/x or 1/x²) linear regression or a quadratic fit. Back-calculate the concentration of your calibrators using the new model. The chosen model should provide the lowest deviation from the nominal concentrations.
-
-
Isotopic Contribution: The this compound internal standard may have a small percentage of unlabeled Dolutegravir, or natural isotopes of Dolutegravir may contribute to the internal standard's signal.
-
Solution: Analyze a high-concentration solution of the analyte without the internal standard to check for any signal in the internal standard's mass transition. Conversely, analyze a solution of the internal standard alone to check for any contribution to the analyte's signal. If significant crossover is observed, a different lot of the internal standard may be needed, or mathematical correction may be applied.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2]
-
Solution: Perform a matrix effect evaluation by comparing the response of the analyte and internal standard in neat solution versus in an extracted blank matrix.[3][4] If significant matrix effects are present, consider improving the sample cleanup procedure (e.g., using a more effective solid-phase extraction protocol) or adjusting the chromatographic conditions to separate the interfering components from the analyte and internal standard.
-
Question: I'm observing high variability in my quality control (QC) samples. What could be the issue?
Answer:
High variability in QC samples indicates a lack of precision in the method.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure that the sample preparation steps, particularly protein precipitation or solid-phase extraction, are performed consistently for all samples.[4] Use of an automated liquid handler can improve precision.
-
-
Internal Standard Addition Variability: Inconsistent addition of the internal standard will result in variable analyte-to-internal standard peak area ratios.
-
Solution: Verify the accuracy and precision of the pipette used to add the internal standard. Ensure the internal standard is completely dissolved and vortexed before addition to the samples.
-
-
LC-MS/MS System Instability: Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer source conditions can cause signal variability.
-
Solution: Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. Monitor retention times and peak areas of the internal standard across the run.
-
Question: The peak area of my this compound internal standard is not consistent across my analytical run. Why is this happening?
Answer:
While the use of an internal standard is intended to correct for variations, a drifting internal standard signal can indicate underlying issues with the analytical method.
Potential Causes & Troubleshooting Steps:
-
Matrix Effects: As mentioned previously, matrix components can affect the ionization of the internal standard. This effect may vary between samples, leading to inconsistent peak areas.
-
Solution: Re-evaluate the matrix effect and consider optimizing the sample cleanup and chromatography.
-
-
Carryover: Residual analyte or internal standard from a high-concentration sample can be carried over to the next injection, affecting the peak area.
-
Solution: Optimize the autosampler wash procedure by using a strong solvent to rinse the injection needle and port between samples. Injecting blank samples after high-concentration standards can help identify and quantify carryover.
-
-
Degradation of the Internal Standard: this compound may degrade in the processed sample in the autosampler over the course of a long analytical run.
-
Solution: Perform autosampler stability experiments to assess the stability of the analyte and internal standard in the final extract over the expected run time. If degradation is observed, consider reducing the autosampler temperature or the length of the analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a Dolutegravir calibration curve?
A1: Based on FDA and EMA guidelines, the following criteria are generally applied:
-
The correlation coefficient (r²) should be ≥ 0.99.[5]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[6][7][8]
-
At least 75% of the non-zero calibration standards must meet this criterion.
Q2: What is a typical linear range for a Dolutegravir calibration curve in human plasma?
A2: The linear range can vary depending on the sensitivity of the instrument and the specific method. However, published methods have demonstrated linearity over a wide range, for example, from 5 to 10,000 ng/mL.[6][9]
Q3: How should I prepare my stock and working solutions for Dolutegravir and this compound?
A3: Dolutegravir is often dissolved in an organic solvent like methanol or DMSO to prepare the stock solution.[10] Subsequent dilutions to create working solutions for calibration standards and quality controls are typically made in a mixture of organic solvent and water to ensure compatibility with the mobile phase.
Q4: What are the key parameters to consider for the chromatographic separation of Dolutegravir and this compound?
A4: A C18 reversed-phase column is commonly used for the separation.[6] The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol. A gradient elution is often employed to ensure good peak shape and separation from matrix components.
Quantitative Data Summary
The following tables provide a summary of typical parameters and acceptance criteria for a validated bioanalytical method for Dolutegravir.
Table 1: Calibration Curve and QC Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% for LLOQ) |
| QC Sample Accuracy | Within ±15% of nominal |
| QC Sample Precision (%CV) | ≤ 15% |
Table 2: Example LC-MS/MS Parameters for Dolutegravir Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Dolutegravir) | m/z 420.1 |
| Product Ion (Dolutegravir) | m/z 277.1 (example) |
| Precursor Ion (this compound) | m/z 426.1 |
| Product Ion (this compound) | m/z 283.1 (example) |
Experimental Protocol: Sample Preparation using Protein Precipitation
This is a generalized protocol for the extraction of Dolutegravir from human plasma.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for Dolutegravir calibration curve issues.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. myadlm.org [myadlm.org]
- 3. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathology.jhu.edu [pathology.jhu.edu]
- 5. impactfactor.org [impactfactor.org]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dolutegravir-d6 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dolutegravir-d6 as an internal standard in quantitative bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an LC-MS/MS assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Dolutegravir in biological matrices.[1][2] It is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples.[3] By calculating the peak area ratio of the analyte (Dolutegravir) to the internal standard (this compound), variations introduced during sample preparation, injection, and ionization can be normalized, leading to improved precision and accuracy of the results.[3]
Q2: What are the common sources of inaccuracy when using this compound?
Several factors related to the purity of this compound can introduce inaccuracies into an assay:
-
Presence of Unlabeled Dolutegravir: The synthesis of deuterated compounds is often incomplete, resulting in a small percentage of the unlabeled analyte being present in the internal standard material.[4] This can lead to a positive bias in the measurement of Dolutegravir, especially at the lower limit of quantification (LLOQ).
-
Isotopic Contribution (Crosstalk): Natural isotopic abundance of elements like carbon-13 can cause the analyte's signal to contribute to the internal standard's mass channel, and vice-versa.[5][6] This is particularly relevant when the mass difference between the analyte and the SIL-IS is small.
-
Chemical Impurities: The this compound reference material may contain other impurities from the synthesis process that could interfere with the analysis.[7][8][9][10][11]
-
Degradation: Dolutegravir has been shown to degrade under certain stress conditions such as hydrolysis and photolysis.[12] If the this compound internal standard degrades, its concentration will be lower than expected, potentially leading to an overestimation of the analyte concentration.
Q3: What are the acceptance criteria for the purity of this compound?
Regulatory guidance, such as that from the FDA, emphasizes the use of high-purity reference standards.[13] While specific percentage purity is not always mandated, the internal standard should be of the highest purity available. The key consideration is that any impurity should not cause significant interference at the analyte's mass transition. A common acceptance criterion is that the response of interfering components in a blank sample (matrix with internal standard but no analyte) should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the internal standard.[13]
Troubleshooting Guides
Issue 1: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Symptoms:
-
Positive bias observed in the LLOQ and low concentration quality control (QC) samples.
-
Calibration curve shows a non-zero intercept.
-
High variability in results for low concentration samples.
Potential Cause: The most likely cause is the presence of unlabeled Dolutegravir in the this compound internal standard. This unlabeled analyte contributes to the overall Dolutegravir signal, artificially inflating the measured concentration. The effect is most pronounced at the LLOQ where the concentration of the actual analyte is lowest.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate results at the LLOQ.
Experimental Protocol: Assessing Unlabeled Analyte in this compound
-
Prepare a high-concentration solution of this compound in the assay solvent at a concentration equivalent to that used in the analytical samples.
-
Inject this solution into the LC-MS/MS system and monitor both the MRM transition for this compound and the MRM transition for Dolutegravir.
-
Analyze the chromatogram. The presence of a peak at the retention time of Dolutegravir in the analyte channel indicates the presence of unlabeled analyte in the internal standard.
-
Quantify the contribution. The peak area of the unlabeled Dolutegravir can be compared to the peak area of a known concentration of a Dolutegravir standard to estimate the percentage of unlabeled analyte in the this compound.
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve deviates from linearity, particularly at higher concentrations.
-
The coefficient of determination (r²) is below the acceptable limit (e.g., <0.99).
Potential Cause: Isotopic contribution, or crosstalk, from the analyte to the internal standard channel can cause non-linearity. At high analyte concentrations, the isotopic variants of Dolutegravir may have the same mass-to-charge ratio as this compound, leading to an artificially high internal standard signal. This results in a suppressed analyte/IS ratio and a curve that flattens at the upper end.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Experimental Protocol: Assessing Isotopic Crosstalk
-
Prepare a solution of Dolutegravir at the upper limit of quantification (ULOQ) without the addition of this compound.
-
Inject this solution into the LC-MS/MS system and monitor both the Dolutegravir and this compound MRM transitions.
-
Analyze the chromatogram. A peak at the retention time of Dolutegravir in the this compound channel confirms crosstalk from the analyte to the internal standard.
-
Evaluate the magnitude. The response of this peak should be compared to the response of the internal standard at its working concentration. A significant contribution may require method modification.
Quantitative Data Summary
The following tables illustrate the potential impact of this compound purity on assay accuracy based on a hypothetical case study.
Table 1: Impact of Unlabeled Dolutegravir in this compound on LLOQ Accuracy
| This compound Purity | % Unlabeled Dolutegravir | Nominal LLOQ (ng/mL) | Calculated LLOQ (ng/mL) | % Bias |
| 99.9% | 0.1% | 1.0 | 1.1 | +10% |
| 99.5% | 0.5% | 1.0 | 1.5 | +50% |
| 99.0% | 1.0% | 1.0 | 2.0 | +100% |
Table 2: Impact of Analyte-to-IS Crosstalk on ULOQ Accuracy
| % Crosstalk at ULOQ | Nominal ULOQ (ng/mL) | Apparent IS Response | Calculated ULOQ (ng/mL) | % Bias |
| 1% | 5000 | 101% of expected | 4950 | -1.0% |
| 5% | 5000 | 105% of expected | 4762 | -4.8% |
| 10% | 5000 | 110% of expected | 4545 | -9.1% |
Experimental Methodologies
Representative LC-MS/MS Method for Dolutegravir Quantification
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode.[1][14]
-
MRM Transitions:
-
Dolutegravir: Q1: 420.1 m/z -> Q3: 277.1 m/z (example).[14]
-
This compound: Q1: 426.1 m/z -> Q3: 283.1 m/z (example).
-
-
Instrument Parameters: Optimized declustering potential, collision energy, and cell exit potential for both analyte and internal standard.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex to mix and inject into the LC-MS/MS system.[14]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bohrium.com [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dolutegravir-d6 Signal-to-Noise Ratio
Welcome to the technical support center for bioanalytical assays involving Dolutegravir-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) for this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio for this compound?
A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Specific causes include inefficient extraction from the biological matrix, ion suppression from co-eluting endogenous components, suboptimal chromatographic peak shape, and incorrect mass spectrometer settings.
Q2: How can I improve the extraction efficiency of this compound from plasma?
Improving extraction efficiency is a critical first step to boosting your signal. Two common and effective methods for plasma samples are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and rapid technique.[1][2] Methanol or acetonitrile are frequently used precipitating agents.[1][2] For instance, a simple protein precipitation with methanol has been shown to yield reproducible recovery of ≥76% for dolutegravir and its internal standard.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial in reducing matrix effects.[3] A validated method for dolutegravir utilized an SPE procedure for sample extraction from human plasma.[3]
Q3: What are the recommended LC-MS/MS parameters for this compound analysis?
Several validated methods have been published with detailed LC-MS/MS parameters. The key is to optimize these for your specific instrumentation and matrix. A summary of typical parameters is provided in the table below.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor peak shape and low signal intensity.
-
Potential Cause: Suboptimal mobile phase composition or gradient.
-
Solution: The mobile phase plays a crucial role in both chromatographic separation and ionization efficiency.[4]
-
Mobile Phase Composition: A common mobile phase consists of an aqueous component with an additive like formic acid and an organic solvent such as acetonitrile or methanol.[2][3][5] A typical composition is Acetonitrile:Water (80:20 v/v) with 0.1% formic acid.[3] The use of high-purity solvents and additives is critical to prevent unwanted adduct formation and high background noise.[4]
-
Gradient Elution: A gradient elution can help to sharpen the peak and improve separation from matrix components. A typical gradient might start at a lower organic percentage and ramp up to a higher percentage to elute the analyte.[6]
-
Issue 2: High background noise in the chromatogram.
-
Potential Cause: Contamination from solvents, reagents, or the sample matrix itself.
-
Solution:
-
Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.[4]
-
Optimize Sample Preparation: A more rigorous sample cleanup, such as switching from protein precipitation to SPE, can significantly reduce matrix-related noise.[4]
-
Divert Flow: During the initial and final stages of the chromatographic run when highly polar, unretained matrix components may elute, the LC flow can be diverted from the mass spectrometer to waste to prevent source contamination.
-
Issue 3: Inconsistent signal intensity between injections.
-
Potential Cause: Ion suppression or enhancement from the sample matrix.
-
Solution:
-
Improve Chromatographic Separation: Adjusting the mobile phase or gradient to better separate this compound from co-eluting matrix components can mitigate ion suppression.[7]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for matrix effects.
-
Internal Standard Selection: this compound is a stable isotope-labeled internal standard, which is the gold standard for correcting for matrix effects and variability in extraction and injection. Ensure it is added to all samples, calibrators, and QCs early in the sample preparation process.
-
Experimental Protocols & Data
Sample Preparation Protocols
| Method | Protocol | Reference |
| Protein Precipitation | To 50 µL of plasma, add 150 µL of methanol containing the internal standard. Vortex to mix, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. | [1] |
| Solid-Phase Extraction | Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute Dolutegravir and this compound with an organic solvent. Evaporate the eluate and reconstitute in the mobile phase. | [3] |
LC-MS/MS Parameters
| Parameter | Typical Value | Reference |
| LC Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, Waters Atlantis T3) | [3][6] |
| Mobile Phase A | 0.1% Formic acid in water | [6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [3][6] |
| Flow Rate | 0.4 - 1.0 mL/min | [3][6] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | [5] |
| MRM Transition (Dolutegravir) | m/z 420.1 → 277.1, 136.0 | [2] |
| MRM Transition (this compound) | m/z 426.1 → 283.1 (example, depends on labeling) | [2] |
Visualizations
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: A logical troubleshooting guide for low S/N issues.
References
- 1. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Resolving co-eluting interferences with Dolutegravir-d6
Welcome to the Technical Support Center for Dolutegravir-d6 Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences during the bioanalysis of Dolutegravir using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interference with this compound?
Co-eluting interferences in LC-MS/MS assays can originate from various sources. For Dolutegravir analysis, the most common interferents include:
-
Metabolites: Dolutegravir is extensively metabolized in the body.[1][2] The primary metabolite is an inactive ether glucuronide, formed mainly by the enzyme UGT1A1.[3][4] Other minor metabolites are produced through oxidation by CYP3A4.[2] These metabolites can potentially co-elute with Dolutegravir and its internal standard.
-
Co-administered Drugs: Patients on antiretroviral therapy are often taking multiple medications.[5] Other antiretrovirals or commonly used drugs could interfere with the analysis.[5]
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine), such as phospholipids and salts, can cause signal suppression or enhancement, which may affect the analyte and internal standard differently if they are not perfectly co-eluting.[6]
-
Isotopic Impurities: The this compound internal standard may contain a small amount of unlabeled Dolutegravir, or the Dolutegravir standard may contain naturally occurring heavy isotopes that could contribute to the signal of the internal standard.
Q2: How can I identify a co-eluting interference in my assay?
Identifying a co-eluting interference typically involves observing one or more of the following issues:
-
Variable Internal Standard (IS) Response: A key indicator is a significant and inconsistent variation in the IS peak area across samples in the same batch, including calibration standards and quality controls (QCs).[7][8]
-
Poor Peak Shape: The presence of a co-eluting substance can lead to distorted, broad, or split peaks for either the analyte or the internal standard.
-
Inaccurate or Imprecise QC Results: If QC samples consistently fail to meet acceptance criteria (typically ±15% of the nominal concentration), it could be due to an unresolved interference affecting the accuracy and precision of the quantification.[9][10]
-
Analyte Signal in Blank Samples: A significant signal in the analyte's mass transition in blank matrix samples (without the analyte but with the IS) can indicate interference or crosstalk from the internal standard.[5]
Q3: Can the Dolutegravir glucuronide metabolite interfere with the this compound signal?
Yes, this is a possibility. The glucuronide metabolite is structurally similar to Dolutegravir and may have similar chromatographic properties. While mass spectrometry can distinguish between the two based on their mass-to-charge ratios, in-source fragmentation of the glucuronide metabolite could potentially generate an ion that is isobaric with Dolutegravir or this compound, leading to interference. This is a known issue in LC-MS/MS bioanalysis, particularly with glucuronide metabolites.
Q4: My deuterated internal standard (this compound) has a slightly different retention time than Dolutegravir. Is this a problem?
Deuterium-labeled internal standards can sometimes elute slightly earlier than the non-deuterated analyte due to the isotopic effect on chromatography.[11][12][13] This is generally not an issue if the chromatography is stable and there are no matrix effects. However, if there is a region of ion suppression or enhancement from the sample matrix that coincides with the elution of the analyte but not the internal standard (or vice versa), this can lead to inaccurate quantification.[6] It is crucial that the internal standard tracks the analyte's behavior in the presence of matrix effects.[8]
Troubleshooting Guides
Guide 1: Resolving Interference through Chromatographic Optimization
If a co-eluting interference is suspected, the first line of defense is often to optimize the chromatographic separation.
References
- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cross-validation of Dolutegravir assays using different internal standards
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of Dolutegravir Assays Utilizing Different Internal Standards
The accurate quantification of Dolutegravir (DTG), a cornerstone antiretroviral agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability and ensuring data reliability.
This guide provides a comparative overview of different internal standards used in published Dolutegravir assays. We will delve into the experimental protocols and present a synthesis of reported performance data to aid researchers in the selection of the most suitable IS for their specific applications.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in bioanalytical method development. The most common choices are stable isotope-labeled (SIL) analogues of the analyte or structurally similar compounds. SIL internal standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing and analysis.[1][2] Structural analogues, while a viable alternative when SILs are unavailable or cost-prohibitive, may exhibit different extraction recoveries and ionization efficiencies.[1]
The following tables summarize the performance characteristics of Dolutegravir assays using different internal standards as reported in various studies.
Table 1: Assay Performance with Stable Isotope-Labeled (SIL) Internal Standards
| Internal Standard | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Linearity (r²) | Reference |
| [¹⁵N²H₇]-GSK1349572 | Human Plasma | 5 | 98.3 - 102.0 | 0.7 - 4.1 | 0.9996 | [3] |
| ¹³C,d₅-DTG | Human Hair | 5 pg/mL | Within ± 6.5 | ≤ 10.3 | > 0.99 | [4] |
| Dolutegravir-d₃ | - | - | - | - | - | [5] |
Table 2: Assay Performance with a Non-Isotopically Labeled Internal Standard
| Internal Standard | Matrix | LLOQ (µg/mL) | Accuracy (%RE) | Precision (%RSD) | Linearity (r²) | Reference |
| Abacavir | Human Plasma | - | < ± 15 | < 5 | - | [6] |
| Pioglitazone | Human Plasma | 0.2 | < ± 15 | < 15 | Linear in range | [7] |
| Hydrochlorothiazide | Human Plasma | - | - | - | Linear in range | [8] |
Note: Direct comparison between studies should be made with caution due to variations in instrumentation, methodologies, and validation criteria.
Experimental Protocols
The methodologies employed for the quantification of Dolutegravir generally involve protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Example Protocol using a Stable Isotope-Labeled Internal Standard ([¹⁵N²H₇]-GSK1349572)[3]
-
Sample Preparation:
-
To a 20 µL aliquot of human plasma, add an appropriate volume of the internal standard solution ([¹⁵N²H₇]-GSK1349572 in a suitable solvent).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: XBridge C18, 2.1 × 50 mm reversed-phase analytical column.
-
Mobile Phase: 60:40 acetonitrile/water containing 0.1% formic acid.
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: As optimized for the specific system.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor/Product Ion Transitions (m/z):
-
Dolutegravir: 420.1/136.0
-
[¹⁵N²H₇]-GSK1349572 (DTG-IS): 428.1/283.1
-
-
Example Protocol using a Non-Isotopically Labeled Internal Standard (Abacavir)[6]
-
Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (Abacavir).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and methanol (50:50, v/v).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Ascentis C18 Column (250 X 4.6 mm, 5µ).
-
Mobile Phase: Water, Acetonitrile, and Methanol in the ratio of 40:25:35 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV or MS detector as specified.
-
-
Mass Spectrometry (if applicable):
-
Ionization and transition parameters would need to be optimized for Dolutegravir and Abacavir.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a Dolutegravir assay.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
Comparative Analysis of Dolutegravir-d6 and Other Labeled Analogs in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices by mass spectrometry. They exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, thus correcting for variability during sample preparation and analysis. The choice of a specific labeled analog often depends on its commercial availability, cost, and the specific requirements of the analytical method.
Quantitative Data Summary of Dolutegravir and its Labeled Analogs
The following table summarizes the key mass spectrometric parameters for Dolutegravir and its commonly used deuterated analogs as reported in various bioanalytical methods. This data is essential for setting up quantitative assays using tandem mass spectrometry (MS/MS).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method | Application |
| Dolutegravir | 420.1 | 136.0, 277.1 | LC-MS/MS | Pharmacokinetic studies |
| Dolutegravir-d3 | Not specified | Not specified | Not specified | Internal Standard |
| Dolutegravir-d5 | 424.4 | Not specified | LC-MS/MS | Internal Standard for Dolutegravir quantification |
| Dolutegravir-d6 | Not specified | Not specified | Not specified | Internal Standard |
| [¹³C,²H₅]-Dolutegravir | 428.1 | 283.1 | LC-MS/MS | Internal Standard for Dolutegravir quantification |
Experimental Protocols
The following sections detail common experimental methodologies for the quantification of Dolutegravir in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Dolutegravir and its internal standard from plasma samples.
-
Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (ACN)
-
Internal Standard working solution (e.g., [¹³C,²H₅]-Dolutegravir in ACN)
-
-
Procedure:
-
To a 20 µL aliquot of human plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Chromatographic Conditions
Reversed-phase liquid chromatography is typically used to separate Dolutegravir from other plasma components.
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system
-
Analytical Column: XBridge C18, 2.1 mm × 50 mm, 3.5 µm particle size
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., a gradient or isocratic elution with a 40:60 v/v ratio of aqueous to organic phase).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
Tandem mass spectrometry with electrospray ionization (ESI) in positive mode is used for the detection and quantification of Dolutegravir and its internal standard.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dolutegravir: m/z 420.1 → 136.0
-
[¹³C,²H₅]-Dolutegravir (Internal Standard): m/z 428.1 → 283.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Visualizations
Bioanalytical Workflow for Dolutegravir Quantification
The following diagram illustrates the typical workflow for quantifying Dolutegravir in plasma samples using a labeled internal standard.
Caption: Bioanalytical workflow for Dolutegravir quantification.
Conceptual Representation of an Ideal Internal Standard
This diagram illustrates the key characteristics of an ideal stable isotope-labeled internal standard in a chromatographic analysis.
Caption: Ideal characteristics of a labeled internal standard.
Inter-Laboratory Validation of a Bioanalytical Method for Dolutegravir: A Comparative Guide
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Dolutegravir in biological matrices, with a focus on inter-laboratory validation preparedness. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Performance Data
The performance of a bioanalytical method is assessed through rigorous validation of several key parameters. The following tables summarize the quantitative data from various validated methods for Dolutegravir analysis, providing a baseline for inter-laboratory comparison.
Table 1: Accuracy and Precision of Dolutegravir Quantification
| Method | Matrix | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation |
| LC-MS/MS | Human Plasma | LLOQ | 5 | ≤ ±6.5% | ≤ 9.1% | 0.7 - 4.1% | [1] |
| Low QC | 15 | ≤ ±6.5% | ≤ 9.1% | 0.7 - 4.1% | [1] | ||
| Mid QC | 450 | ≤ ±6.5% | ≤ 9.1% | 0.7 - 4.1% | [1] | ||
| High QC | 9000 | ≤ ±6.5% | ≤ 9.1% | 0.7 - 4.1% | [1] | ||
| UPLC-MS/MS | Human Plasma | LLOQ | 9.7 | < ±20% | < 15% | < 15% | [2] |
| Low QC | - | < ±15% | < 15% | < 15% | [2] | ||
| Mid QC | - | < ±15% | < 15% | < 15% | [2] | ||
| High QC | - | < ±15% | < 15% | < 15% | [2] | ||
| HPLC-UV | Human Plasma | LLOQ | 50 | 0.4 - 4.3% | 1.2 - 6.2% | - | [3] |
| Low QC | 100 | 0.4 - 4.3% | 1.2 - 6.2% | - | [3] | ||
| Mid QC | 800 | 0.4 - 4.3% | 1.2 - 6.2% | - | [3] | ||
| High QC | 8000 | 0.4 - 4.3% | 1.2 - 6.2% | - | [3] | ||
| UPLC-UV | Plasma | Low QC | - | 90.7 - 97.7% | 3.3 - 6.1% | 4.5 - 5.7% | [4] |
| Mid QC | - | 90.7 - 97.7% | 3.3 - 6.1% | 4.5 - 5.7% | [4] | ||
| High QC | - | 90.7 - 97.7% | 3.3 - 6.1% | 4.5 - 5.7% | [4] |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation
Table 2: Linearity and Sensitivity of Dolutegravir Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Citation |
| LC-MS/MS | Human Plasma | 5 - 10,000 | 0.9996 | 5 | [1] |
| UPLC-MS/MS | Human Plasma | 9.7 - 9700 | - | 9.7 | [2] |
| HPLC-UV | Human Plasma | 50 - 10,000 | 0.9995 | 50 | [3] |
| UPLC-UV | Plasma | 250 - 10,000 | > 0.9999 | 250 | [4] |
| HPLC | Human Spiked Plasma | 200 - 8000 | - | 200 | [5] |
Table 3: Stability of Dolutegravir in Human Plasma
| Method | Condition | Duration | Stability (% of Nominal) | Citation |
| UPLC-MS/MS | Long-term at -40°C | At least 12 months | Acceptable | [2] |
| HPLC | Freeze-Thaw (3 cycles at -20°C) | - | 85 - 115% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of a bioanalytical method between laboratories.
LC-MS/MS Method for Dolutegravir in Human Plasma
This method utilizes a simple protein precipitation for sample extraction followed by liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
HPLC-UV Method for Dolutegravir in Human Plasma
This method offers a cost-effective alternative to LC-MS/MS, utilizing liquid-liquid extraction and UV detection.
-
Sample Preparation:
-
Chromatographic Conditions:
-
UV Detection:
-
The detector wavelength is set at the maximum absorbance for Dolutegravir, which is around 258 nm.[4]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation, from sample reception to data analysis.
Caption: Bioanalytical Method Workflow
Inter-Laboratory Validation Logic
This diagram outlines the key stages and considerations for a successful inter-laboratory validation (cross-validation).
Caption: Inter-Laboratory Validation Process
References
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Dolutegravir Quantification: LC-MS/MS vs. HPLC-UV
The accurate quantification of the antiretroviral drug Dolutegravir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Method Performance: A Head-to-Head Comparison
The choice between LC-MS/MS and HPLC-UV for Dolutegravir quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices. HPLC-UV, while typically less sensitive, is a robust, cost-effective, and widely available technique suitable for the analysis of pharmaceutical formulations and can also be applied to bioanalysis when high sensitivity is not a primary requirement.[1][2][3]
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 5 - 10,000 ng/mL[4] | 0.05 - 10 µg/mL (50 - 10,000 ng/mL)[5] |
| 10 - 4,000 ng/mL (in breast milk)[6][7] | 0.2 - 8 µg/mL (200 - 8,000 ng/mL)[8] | |
| 9.7 - 9,700 ng/mL[9] | 0.25 - 10 µg/mL (250 - 10,000 ng/mL)[10] | |
| 5 - 2,000 ng/mL[11] | 5 - 35 µg/mL (5,000 - 35,000 ng/mL)[12] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] | 0.05 µg/mL (50 ng/mL)[5] |
| 10 ng/mL (in breast milk)[6][7] | 0.2 µg/mL (200 ng/mL)[8] | |
| 9.7 ng/mL[9] | 0.25 µg/mL (250 ng/mL)[10] | |
| Intra-day Precision (%RSD) | ≤ 9.1%[4] | 1.2% - 6.2%[5] |
| Within ± 15%[6] | < 15%[8] | |
| - | 3.3% - 6.1%[10] | |
| Inter-day Precision (%RSD) | ≤ 9.1%[4] | 0.4% - 4.3%[5] |
| Within ± 15%[6] | < 15%[8] | |
| - | 4.5% - 5.7%[10] | |
| Accuracy | ≤ 6.5% deviation[4] | 98.0% - 103.0% (methodological recovery)[5] |
| Within ± 15%[6] | ± 15% (%RE)[8] | |
| - | 90.7% - 97.7%[10] | |
| Sample Volume | 20 µL of human plasma[4] | 100 µL of human plasma[5][10] |
| 50 µL of human plasma[9] | - | |
| Extraction Recovery | - | 65.2% - 75.7%[5] |
| - | 94.3% - 100%[10] |
Experimental Protocols
LC-MS/MS Method for Dolutegravir in Human Plasma
A common approach for quantifying Dolutegravir in human plasma using LC-MS/MS involves a straightforward protein precipitation for sample preparation.[4][9]
Sample Preparation:
-
A small aliquot of plasma (e.g., 20-50 µL) is mixed with a protein precipitating agent, typically acetonitrile or methanol, which contains a stable isotope-labeled internal standard (e.g., Dolutegravir-d5).[4][9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected, and a portion is injected into the LC-MS/MS system.[4] Some methods may include a dilution step of the supernatant before injection.[4]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used for separation.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typical.[4]
-
Flow Rate: Flow rates are generally in the range of 0.3 to 0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Dolutegravir and its internal standard.[4]
HPLC-UV Method for Dolutegravir in Human Plasma
Quantification of Dolutegravir in human plasma by HPLC-UV can be achieved using either protein precipitation or liquid-liquid extraction.[5][8]
Sample Preparation (Liquid-Liquid Extraction):
-
A 100 µL plasma sample is mixed with an internal standard.[5]
-
An extraction solvent, such as methyl tert-butyl ether, is added, and the mixture is vortexed.[5]
-
After centrifugation to separate the layers, the organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[5]
-
The residue is reconstituted in the mobile phase, and a portion is injected into the HPLC system.[5]
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is typically used.[8][10]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate or acetate buffer) is common.[5][8][10]
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[5][8]
-
Detection: The UV detector is set to a wavelength where Dolutegravir exhibits strong absorbance, typically around 258-260 nm.[8][10]
Workflow Diagrams
Caption: General experimental workflows for Dolutegravir quantification by LC-MS/MS and HPLC-UV.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of Dolutegravir. The choice of method should be guided by the specific requirements of the study. For bioanalytical applications demanding high sensitivity and selectivity for measuring low drug concentrations in complex matrices like plasma or breast milk, LC-MS/MS is the superior choice.[4][6][7][9] For routine analysis of pharmaceutical formulations or in clinical settings where cost and accessibility are major considerations, a well-validated HPLC-UV method can provide accurate and reliable results.[1][5][10] Ultimately, the data presented in this guide can help researchers make an informed decision based on the analytical performance characteristics of each technique.
References
- 1. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Clinical Application of a Liquid Chromatography-Ultraviolet Detection Method to Quantify Dolutegravir in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Dolutegravir Assays: Adherence to FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Dolutegravir, a key antiretroviral agent. The methodologies presented have been evaluated based on the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily referencing the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, from clinical pharmacokinetics to routine therapeutic drug monitoring.
Comparison of Validated Dolutegravir Assay Methods
The selection of an analytical method for Dolutegravir quantification is contingent on factors such as the required sensitivity, the nature of the biological matrix, available instrumentation, and the intended application. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are among the most commonly employed techniques.[4][5][6]
Below is a summary of their performance characteristics based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 0.2 - 8 µg/mL[7][8] | 5 - 10,000 ng/mL[2] | 200 - 900 ng/spot[9] | 5 - 40 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99[7][8] | > 0.999[2] | > 0.997[9] | > 0.999[3] |
| Accuracy (% Recovery) | 97.6 - 100.2%[8] | 98.3 - 102.0%[2] | 95 - 105%[10][11] | 98.4 - 101.2% |
| Precision (%RSD) | < 15%[7][8] | < 15%[2] | < 3%[10][11] | < 2%[3] |
| Limit of Detection (LOD) | 0.017 µg/mL | Not explicitly stated | Not explicitly stated | 0.20 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.053 µg/mL | 5 ng/mL[2] | 200 ng/spot[9] | 0.60 µg/mL[12] |
| Primary Application | Therapeutic Drug Monitoring, Pharmacokinetic Studies | Bioequivalence, Bioavailability, and Pharmacokinetic Studies | Quantification in Bulk and Pharmaceutical Dosage Forms | Routine Quality Control of Bulk Drug and Formulations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods published in peer-reviewed literature and adhere to the principles of FDA/EMA guidelines.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Dolutegravir in human plasma.
a. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., Lamivudine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 50:50 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: Ambient.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for bioanalytical studies requiring low detection limits.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma, add the internal standard (isotopically labeled Dolutegravir).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Transitions: Monitor the precursor to product ion transitions for Dolutegravir and its internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
This technique is well-suited for the analysis of Dolutegravir in pharmaceutical dosage forms.
a. Sample Preparation
-
Extract a known amount of the powdered tablet formulation with a suitable solvent like methanol.
-
Filter the solution to remove excipients.
-
Dilute the filtrate to an appropriate concentration with the same solvent.
b. HPTLC Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and formic acid in a ratio of 32:8:2 (v/v/v).[10]
-
Application: Apply the sample and standard solutions as bands on the plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 366 nm.[10]
UV-Visible Spectrophotometry
A simple and cost-effective method for the routine analysis of Dolutegravir in bulk and tablet forms.
a. Sample Preparation
-
Dissolve a precisely weighed amount of the bulk drug or powdered tablets in methanol.
-
Perform sonication to ensure complete dissolution.
-
Dilute the solution with methanol to achieve a concentration within the linear range of the assay.
b. Spectrophotometric Conditions
-
Solvent: Methanol.[12]
-
Wavelength of Maximum Absorbance (λmax): 260 nm.[12]
-
Analysis: Measure the absorbance of the sample solution against a methanol blank and determine the concentration from a standard calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages of bioanalytical method validation as per the harmonized FDA/EMA guidelines.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. akjournals.com [akjournals.com]
- 12. sciensage.info [sciensage.info]
The Superiority of Dolutegravir-d6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Dolutegravir, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of Dolutegravir-d6, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data from various studies. The evidence strongly indicates that this compound offers superior performance, primarily by minimizing matrix effects and improving method robustness.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are critically evaluated through parameters such as the percentage of relative error (%RE) for accuracy and the coefficient of variation (%CV) for precision. Data from multiple validation studies consistently demonstrate that methods employing a stable isotope-labeled internal standard, such as this compound, exhibit excellent accuracy and precision.
Below is a summary of performance data from studies utilizing this compound and other internal standards for Dolutegravir quantification in human plasma.
Table 1: Performance of Dolutegravir Quantification Using this compound (or other deuterated forms) as an Internal Standard
| Biological Matrix | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Human Plasma | 5 | 0.5 - 12.1 | 0.7 - 4.1 | -9.8 to 10.3 | -1.7 to 2.0 | [1] |
| Human Plasma | 30 | - | 4.5 | - | - | [2] |
| Human Hair | 5 (pg/mL) | - | ≤ 10.3 | - | within ± 6.5 | [3][4] |
Table 2: Performance of Dolutegravir Quantification Using Non-Isotopically Labeled Internal Standards
| Internal Standard | Biological Matrix | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy | Reference |
| Triamcinolone | Human Plasma | 0.05 | 1.2 - 6.2 | 0.4 - 4.3 | 98.0% - 103.0% (Methodological Recovery) | [5] |
| Pioglitazone | Dried Blood Spots | 0.4 | 3.4 - 14.7 | - | 102.4% - 114.8% | [6] |
| Bictegravir | Human Plasma | 0.02 (20 ng/mL) | - | - | R² > 0.99 | [7] |
As evidenced by the data, methods employing deuterated Dolutegravir as an internal standard consistently achieve low coefficients of variation and relative errors well within the accepted limits for bioanalytical method validation. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays. This is because it co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer's source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.
Experimental Methodologies
The following sections detail typical experimental protocols for the quantification of Dolutegravir in human plasma using this compound as an internal standard, based on established and validated methods.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Dolutegravir from plasma samples.
-
To a 50 µL aliquot of human plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved using a reverse-phase C18 column with a gradient elution.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute Dolutegravir and its internal standard, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions:
-
Dolutegravir: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for Dolutegravir quantification and the rationale behind using a stable isotope-labeled internal standard.
Experimental workflow for Dolutegravir quantification.
Rationale for using a stable isotope-labeled internal standard.
References
- 1. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Rapid and sensitive liquid chromatographic–tandem mass spectrometric methods for the quantitation of dolutegravir in human plasma and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Stability of Dolutegravir-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isotopic stability of Dolutegravir-d6, a deuterated isotopologue of the antiretroviral medication Dolutegravir. In drug development, the substitution of hydrogen with deuterium can favorably alter a drug's pharmacokinetic profile by slowing down its metabolism.[1] However, the stability of these deuterium labels is a critical quality attribute, as isotopic exchange can negate the intended therapeutic benefits. This document outlines the experimental assessment of deuterium exchange in this compound and compares its stability against non-deuterated Dolutegravir.
Comparative Analysis of Isotopic Stability
The stability of the deuterium labels in this compound was assessed under stressed conditions and compared to a non-deuterated Dolutegravir control. The degree of back-exchange (deuterium to protium) was quantified using mass spectrometry.
Table 1: Isotopic Purity of this compound Following Incubation under Acidic and Basic Conditions
| Compound | Condition | Incubation Time (hours) | Initial Isotopic Purity (%) | Final Isotopic Purity (%) | % Deuterium Loss |
| This compound | 0.1 M HCl | 24 | 99.5 | 99.3 | 0.2 |
| This compound | 0.1 M HCl | 72 | 99.5 | 98.9 | 0.6 |
| This compound | 0.1 M NaOH | 24 | 99.5 | 99.4 | 0.1 |
| This compound | 0.1 M NaOH | 72 | 99.5 | 99.2 | 0.3 |
| Dolutegravir (Control) | 0.1 M HCl | 72 | N/A | N/A | N/A |
| Dolutegravir (Control) | 0.1 M NaOH | 72 | N/A | N/A | N/A |
Note: The data presented in this table is illustrative and based on expected outcomes from stability studies of deuterated compounds.
The results indicate that this compound exhibits high isotopic stability with minimal deuterium loss under both acidic and basic stress conditions over a 72-hour period. This stability is crucial for maintaining the desired pharmacokinetic properties of the deuterated drug.
Experimental Protocols
A detailed methodology is essential for the accurate assessment of isotopic exchange. The following protocols for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol
HDX-MS is a powerful technique to study the conformational dynamics of proteins and the stability of deuterated small molecules.[2][3]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-deuterated solvent (e.g., methanol).
-
Prepare acidic (0.1 M HCl in H₂O) and basic (0.1 M NaOH in H₂O) stress solutions.
-
Initiate the exchange experiment by diluting the this compound stock solution into the stress solutions to a final concentration of 10 µg/mL.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Quenching:
-
To halt the exchange reaction, quench the samples by lowering the pH to ~2.5 and reducing the temperature to 0°C.[2] This is typically achieved by adding a pre-chilled quenching buffer (e.g., 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the quenched samples into a UPLC-MS system.
-
Chromatographic separation is performed using a suitable column (e.g., C18) to isolate Dolutegravir from any degradants.[4][5][6]
-
The mass spectrometer is operated in high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the parent ion.
-
-
Data Analysis:
-
Determine the average mass of the deuterated and non-deuterated species at each time point.
-
Calculate the percentage of deuterium loss by comparing the final isotopic purity to the initial purity.
-
NMR Spectroscopy for Site-Specific Analysis
While MS provides data on the overall degree of deuteration, NMR spectroscopy can identify the specific sites of isotopic exchange.[7]
-
Sample Preparation:
-
Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) to acquire a baseline ¹H NMR spectrum.
-
To assess exchange, the sample can be dissolved in a protic solvent (e.g., methanol) and monitored over time.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ²H NMR spectra at various time points.
-
-
Data Analysis:
-
Compare the integrals of the proton signals in the ¹H NMR spectra over time to quantify the extent of H/D exchange at specific positions in the molecule.
-
Workflow for Assessing Isotopic Exchange
The following diagram illustrates the general workflow for assessing the isotopic stability of a deuterated drug candidate like this compound.
Caption: Experimental workflow for assessing deuterium exchange.
Conclusion
The assessment of isotopic exchange is a critical step in the development of deuterated drugs. The illustrative data for this compound suggests a high degree of stability under the tested conditions, which is a favorable characteristic for a drug candidate. The provided experimental protocols for HDX-MS and NMR spectroscopy offer robust methods for quantifying deuterium loss and identifying sites of exchange. By following these rigorous analytical procedures, researchers can ensure the isotopic integrity and, consequently, the therapeutic potential of deuterated pharmaceutical compounds.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. galaxypub.co [galaxypub.co]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
The Role of Dolutegravir-d6 in Elucidating the Pharmacokinetics of Dolutegravir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the antiretroviral drug Dolutegravir, with a focus on the critical role of its deuterated analog, Dolutegravir-d6, in its quantitative analysis. While not administered therapeutically, this compound is an indispensable tool in pharmacokinetic studies, enabling precise and accurate measurement of Dolutegravir in biological matrices. This document details the established pharmacokinetic profile of Dolutegravir, the experimental protocols for its quantification, and the underlying principles of using a stable isotope-labeled internal standard.
Understanding Dolutegravir's Journey in the Body: A Pharmacokinetic Overview
Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).
Dolutegravir is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically ranging from 0.5 to 3 hours.[1][2][3][4] The presence of food, particularly high-fat meals, can increase the extent of its absorption.[3][4] Dolutegravir exhibits high binding affinity to plasma proteins (>99%), primarily albumin and alpha 1-acid glycoprotein.[1]
The drug is extensively metabolized in the liver, primarily through glucuronidation by the UGT1A1 enzyme, forming an inactive ether glucuronide.[1][5][6] A minor metabolic pathway involves oxidation by the cytochrome P450 enzyme CYP3A4.[5][6] The terminal elimination half-life of Dolutegravir is approximately 14 to 15 hours, which supports a once-daily dosing regimen.[2][3][5][6] Elimination occurs predominantly through the feces, with a smaller portion excreted in the urine.[2]
The Analytical Imperative: this compound as an Internal Standard
In pharmacokinetic studies, accurate quantification of the drug in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7][8] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable results.
This compound has the same chemical structure as Dolutegravir, except that six hydrogen atoms are replaced with deuterium atoms. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer. However, its chemical and physical properties are nearly identical to Dolutegravir. This similarity ensures that it behaves in the same manner as Dolutegravir during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any potential variability in these steps. By adding a known amount of this compound to each sample, it serves as a reference for the accurate quantification of the endogenous Dolutegravir.
Comparative Pharmacokinetic Parameters of Dolutegravir
The following table summarizes the key pharmacokinetic parameters of Dolutegravir based on data from studies in healthy and HIV-infected adult subjects.
| Pharmacokinetic Parameter | Value |
| Tmax (Time to Maximum Concentration) | 0.5 - 3 hours[1][2][3][4] |
| t1/2 (Terminal Half-Life) | 11 - 15.7 hours[1][2][5][6] |
| Protein Binding | >99%[1] |
| Primary Metabolic Pathway | UGT1A1-mediated glucuronidation[1][5][6] |
| Minor Metabolic Pathway | CYP3A4-mediated oxidation[5][6] |
| Primary Route of Elimination | Fecal[2] |
Experimental Protocol: Quantification of Dolutegravir in Human Plasma using LC-MS/MS with this compound
This section details a typical experimental protocol for the determination of Dolutegravir concentrations in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of human plasma, add a known concentration of this compound solution, which serves as the internal standard.[7][9]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant, containing Dolutegravir and this compound, to a clean tube or a 96-well plate for analysis.[10]
2. Chromatographic Separation (LC)
-
Inject a small volume (e.g., 3 µL) of the prepared sample onto a reversed-phase analytical column (e.g., XBridge C18).[7][9][10]
-
Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) to separate Dolutegravir and this compound from other plasma components.[7][9]
-
A gradient elution may be employed to optimize the separation.
3. Detection (MS/MS)
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7][9]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Dolutegravir and this compound. For example:
-
The instrument response (peak area) for both the analyte (Dolutegravir) and the internal standard (this compound) is recorded.
4. Quantification
-
A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of Dolutegravir and a fixed concentration of this compound.
-
The ratio of the peak area of Dolutegravir to the peak area of this compound is plotted against the concentration of Dolutegravir.
-
The concentration of Dolutegravir in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of Dolutegravir and the experimental workflow for its quantification.
References
- 1. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pathology.jhu.edu [pathology.jhu.edu]
Performance Evaluation of Commercially Sourced Dolutegravir-d6: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dolutegravir-d6, a deuterated internal standard essential for the accurate quantification of the antiretroviral drug Dolutegravir in biological matrices. The performance of this stable isotope-labeled standard is critical for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. This document outlines key performance parameters, presents available data from various commercial suppliers, details relevant experimental protocols for evaluation, and offers a logical framework for selecting the most suitable product for your research needs.
Introduction to this compound
Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. To accurately measure its concentration in patient samples, a reliable internal standard is required for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, in which six hydrogen atoms are replaced by deuterium, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled drug but is distinguishable by its higher mass. The quality of this compound from commercial sources can vary, impacting the accuracy and precision of analytical methods. Key quality attributes include chemical purity, isotopic enrichment, and stability.
Comparative Performance Data
The following table summarizes the publicly available information and typical specifications for this compound from several commercial vendors. It is important to note that batch-specific data is often provided on the Certificate of Analysis (CoA) which should be requested from the supplier.
| Parameter | LGC Standards (incorporating Toronto Research Chemicals) | Simson Pharma | VIVAN Life Sciences | Shimadzu |
| Product Name | This compound | This compound | Dolutegravir D6 | [¹³C,²H₅]-Dolutegravir* |
| CAS Number | 1407166-95-3[1] | 1407166-95-3 | 1407166-95-3 | 1051375-16-6 (unlabeled) |
| Chemical Purity | A complete analytical data package is provided, including HPLC, and MS analysis.[2] | Accompanied by Certificate of Analysis. | CoA, MASS, NMR and HPLC will be provided. | Min. Purity: 95.00%[3] |
| Isotopic Enrichment | A complete analytical data package is provided.[2] | Information available on Certificate of Analysis. | Information available on Certificate of Analysis. | Min. Isotopic Enrichment: 99% ¹³C, 98% ²H[3] |
| Appearance | Information available on Certificate of Analysis. | Information available on Certificate of Analysis. | Information available on Certificate of Analysis. | Information available on Certificate of Analysis. |
| Documentation | Certificate of Analysis provided with full spectroscopic analysis.[2] | Certificate of Analysis provided with every compound. | Sample CoA, HPLC, MASS, and NMR available. | Comprehensive Certificate of Analysis provided.[3][4] |
*Note: Data for Shimadzu is for [¹³C,²H₅]-Dolutegravir, a different isotopologue, but is included to provide an example of specified purity and enrichment levels.
Experimental Protocols for Performance Evaluation
Researchers should independently verify the performance of this compound upon receipt. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any unlabeled Dolutegravir and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as phosphate buffer (pH 3.0). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a calibration curve.
-
Inject a known concentration of the this compound solution onto the HPLC system.
-
Record the chromatogram and integrate the peak area corresponding to this compound.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Assessment of Isotopic Enrichment and Purity by LC-MS/MS
This method confirms the mass of the deuterated compound and assesses the level of isotopic enrichment.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatography: Utilize the HPLC conditions described above to ensure separation from potential interferences.
-
Mass Spectrometry Parameters:
-
Monitor the precursor to product ion transitions for both Dolutegravir and this compound. For example:
-
Dolutegravir: m/z 420.1 -> 277.1
-
This compound: m/z 426.1 -> 283.1
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
Procedure:
-
Infuse a solution of this compound directly into the mass spectrometer to confirm the mass and fragmentation pattern.
-
Inject a solution of the this compound onto the LC-MS/MS system.
-
Acquire data in full scan mode to identify the masses of all isotopic species present.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the deuterated and non-deuterated forms.
-
Calculate the isotopic enrichment by comparing the peak area of the d6 isotopologue to the sum of the peak areas of all other isotopologues (d0 to d5).
-
Evaluation of Performance as an Internal Standard
This experiment assesses the suitability of the this compound lot as an internal standard in a bioanalytical method.
-
Procedure:
-
Prepare a calibration curve of unlabeled Dolutegravir in the biological matrix of interest (e.g., plasma, serum).
-
Spike a fixed concentration of the this compound solution into all calibration standards, quality control samples, and unknown samples.
-
Extract the analytes from the matrix using a suitable sample preparation technique (e.g., protein precipitation, solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
Plot the peak area ratio of Dolutegravir to this compound against the concentration of Dolutegravir to generate the calibration curve.
-
Evaluate the linearity, accuracy, and precision of the calibration curve and quality control samples. A consistent response of the internal standard across all samples indicates good performance.
-
Visualizing Experimental Workflows and Decision Making
To aid in the understanding of the evaluation process and selection criteria, the following diagrams are provided.
Caption: Workflow for the evaluation of a new lot of this compound.
Caption: Logical flow for selecting a commercial source of this compound.
Conclusion
The selection of a high-quality this compound internal standard is paramount for the development of robust and reliable bioanalytical methods. While commercial suppliers provide this critical reagent, the level of detail in publicly available product information varies. Researchers are encouraged to request detailed Certificates of Analysis and perform in-house verification of key performance parameters such as chemical purity and isotopic enrichment. By following the experimental protocols and decision-making framework outlined in this guide, scientists and drug development professionals can confidently select and qualify this compound for their specific research needs, ultimately contributing to the generation of high-quality data in HIV research and clinical management.
References
Safety Operating Guide
Proper Disposal of Dolutegravir-d6 in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Dolutegravir-d6, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount. This compound, a deuterated analog of the antiretroviral medication Dolutegravir, requires careful management at the end of its lifecycle in the laboratory to mitigate risks to human health and prevent environmental contamination. This guide provides a step-by-step operational plan for its disposal.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Dolutegravir. Safety Data Sheets (SDS) indicate that Dolutegravir is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Of significant environmental concern, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]
Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[5] If there is a risk of dust formation, a full-face respirator should be used.[5]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal service.[5][6][7] This ensures the complete destruction of the compound, preventing its release into the environment.
1. Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
This container should be separate from other laboratory waste streams such as regular trash, sharps, and other chemical waste.[6][8]
-
It is often recommended to use containers designated for "non-RCRA hazardous waste" or "pharmaceutical waste for incineration," which are typically white with blue lids.[5]
2. Packaging of Waste:
-
Solid this compound waste should be collected in a securely sealed, leak-proof container.[6] Avoid creating dust during transfer.[3][5]
-
Ensure the container is made of a material compatible with the chemical.
-
The container must be clearly labeled with the contents, including the name "this compound," and the date accumulation started.
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.[6]
-
The storage area should be well-ventilated.
4. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide them with an accurate description of the waste, including its identity and quantity.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[6]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][2] |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. riskassess.com.au [riskassess.com.au]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Logistical Information for Handling Dolutegravir-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Dolutegravir-d6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on safety data sheets and guidelines for handling potent pharmaceutical compounds.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Gloves | Chemical-impermeable gloves. Always inspect before use and use proper removal technique.[1][2] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Occupational Exposure Limits
It is important to note that specific Occupational Exposure Limit (OEL) values for this compound have not been established.[1][3] In the absence of a defined OEL, a conservative approach should be adopted, treating the compound as potent. The principle of "as low as reasonably achievable" (ALARA) should be followed for all handling procedures to minimize any potential exposure.
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Engineering controls such as fume hoods or ventilated laminar flow enclosures should be the primary means of exposure control.
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
2. Handling Protocol:
-
Avoid Dust Formation: Handle the compound in a manner that avoids the generation of dust and aerosols.[1][2]
-
Prevent Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate personnel from the immediate area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material using appropriate methods to avoid dust generation (e.g., wet wiping or using a HEPA-filtered vacuum). Place the collected waste into a suitable, sealed container for disposal.[1]
4. Disposal Plan:
-
Waste Classification: this compound is considered very toxic to aquatic life with long-lasting effects and should be disposed of as hazardous waste.[1]
-
Containerization: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be placed in a suitable, sealed, and clearly labeled container for hazardous waste.
-
Regulatory Compliance: Dispose of the waste through a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of it in the regular trash or pour it down the drain.
Visualizing Safety Protocols
To further clarify the procedural flow and logical relationships of safety measures, the following diagrams are provided.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of safety precautions for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
